molecular formula C30H62O B1677592 Triacontanol CAS No. 593-50-0

Triacontanol

Cat. No.: B1677592
CAS No.: 593-50-0
M. Wt: 438.8 g/mol
InChI Key: REZQBEBOWJAQKS-UHFFFAOYSA-N
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Description

Triacontan-1-ol is an ultra-long-chain primary fatty alcohol that is triacontane in which one of the terminal methyl hydrogens is replaced by a hydroxy group. It is a fatty alcohol 30:0 and an ultra-long-chain primary fatty alcohol.
1-Triacontanol is a natural product found in Camellia sinensis, Jatropha mollissima, and other organisms with data available.
See also: Saw Palmetto (part of);  Iris versicolor root (part of).

Properties

IUPAC Name

triacontan-1-ol
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InChI

InChI=1S/C30H62O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h31H,2-30H2,1H3
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InChI Key

REZQBEBOWJAQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C30H62O
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Related CAS

67905-26-4 (aluminum salt)
Record name Myricyl alcohol
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DSSTOX Substance ID

DTXSID5029188
Record name 1-Triacontanol
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Molecular Weight

438.8 g/mol
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Physical Description

Solid; [Merck Index] Slightly beige powder; [Acros Organics MSDS]
Record name 1-Triacontanol
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CAS No.

593-50-0
Record name 1-Triacontanol
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Record name Myricyl alcohol
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Foundational & Exploratory

A Researcher's Guide to Triacontanol: From Natural Plant Wax Sources to Purified Compound

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of triacontanol, a potent, naturally occurring plant growth regulator. We will delve into its primary botanical sources, focusing on the epicuticular waxes where it is most concentrated. Furthermore, this document will furnish detailed, field-proven methodologies for its extraction, purification, and quantification, tailored for researchers, scientists, and professionals in drug development.

Section 1: this compound and its Significance in Plant Biology

This compound (CH₃(CH₂)₂₈CH₂OH), a 30-carbon saturated primary fatty alcohol, is a ubiquitous component of plant epicuticular waxes.[1][2][3] First isolated from alfalfa wax in 1933, it has since been identified in a wide array of plant species.[2][4] Its significance lies in its role as a powerful plant growth stimulant, often effective at very low concentrations.[5] Researchers have reported that this compound can enhance photosynthesis, protein synthesis, nutrient uptake, and enzyme activity in various crops.[1][2][6] This has led to its widespread use in agriculture to increase crop yields and improve overall plant health.[2][7]

Section 2: Prominent Natural Sources of this compound in Plant Waxes

While present in many plants, the concentration of this compound varies significantly. For researchers seeking to isolate this compound, focusing on high-yield sources is crucial. The following table summarizes the most notable botanical sources.

Plant SourceScientific NameCommon NameKey References
AlfalfaMedicago sativaLucerne[1][3][5][8][9][10][11]
SugarcaneSaccharum officinarum-[9][12]
Rice BranOryza sativa-[6][7][12][13][14][15]
WheatTriticum aestivum-[2][13]

Alfalfa (Medicago sativa) stands out as the historical and one of the most potent sources of this compound.[4][8] Its discovery was linked to observations of increased growth in plants near alfalfa hay.[3] Sugarcane (Saccharum officinarum) and Rice Bran (Oryza sativa) are also commercially significant sources, with the latter being a readily available byproduct of rice milling.[6][9][12][16] Wheat (Triticum aestivum) leaf wax is another documented source, containing approximately 3-4% this compound.[2]

While not a plant, it is noteworthy that beeswax is also a rich source of this compound and is often mentioned in the context of natural sources of this compound.[1][2][3][4][7][9][10][17][14][18][19]

Section 3: Methodologies for Extraction, Isolation, and Quantification

The successful isolation and study of this compound hinge on robust and validated experimental protocols. The following section provides a detailed workflow from raw plant material to a purified, quantifiable compound.

Extraction Workflow

The general principle for extracting this compound from plant waxes involves an initial solvent extraction followed by saponification to liberate the alcohol from its esterified form.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Crude Wax Extraction cluster_saponification Saponification & Isolation cluster_purification Purification & Analysis Raw_Material Dried & Ground Plant Material (e.g., Alfalfa, Rice Bran) Solvent_Extraction Soxhlet Extraction (e.g., with Hexane or Petroleum Ether) Raw_Material->Solvent_Extraction Introduce to Soxhlet apparatus Evaporation Solvent Evaporation Solvent_Extraction->Evaporation Collect extract Saponification Saponification (e.g., with alcoholic KOH) Evaporation->Saponification Yields crude wax Extraction_Unsaponifiable Extraction of Unsaponifiable Matter (e.g., with Diethyl Ether) Saponification->Extraction_Unsaponifiable Hydrolyzes esters Washing Washing & Drying Extraction_Unsaponifiable->Washing Separate aqueous & organic layers Crystallization Recrystallization (e.g., from Ethanol/Acetone) Washing->Crystallization Yields crude this compound Analysis Quantification (GC-FID/MS) Crystallization->Analysis Purified this compound crystals

Caption: Workflow for the extraction and purification of this compound.

Detailed Experimental Protocol: Extraction and Saponification

This protocol is a synthesized example based on common laboratory practices for isolating this compound from rice bran wax.

Objective: To extract and isolate crude this compound from rice bran wax.

Materials:

  • Rice bran wax

  • Hexane

  • Ethanol (95%)

  • Potassium Hydroxide (KOH)

  • Diethyl ether

  • Distilled water

  • Anhydrous sodium sulfate

  • Soxhlet extraction apparatus

  • Rotary evaporator

  • Reflux condenser

  • Separatory funnel

  • Filter paper

  • Glassware (beakers, flasks, etc.)

Procedure:

  • Soxhlet Extraction:

    • Place 100 g of dried rice bran wax into a thimble and insert it into the Soxhlet extractor.

    • Add 500 mL of hexane to the round-bottom flask.

    • Heat the flask to the boiling point of hexane and allow the extraction to proceed for 6-8 hours. The principle here is to continuously wash the wax with fresh, hot solvent to efficiently extract the lipids, including this compound esters.

  • Solvent Removal:

    • After extraction, remove the hexane from the extract using a rotary evaporator. This yields the crude wax.

  • Saponification:

    • To the crude wax, add a solution of 10 g of KOH in 200 mL of 95% ethanol.

    • Reflux the mixture for 2 hours. This step is critical as it hydrolyzes the wax esters, liberating the free fatty alcohols, including this compound.[6]

  • Extraction of Unsaponifiable Matter:

    • After cooling, transfer the reaction mixture to a separatory funnel.

    • Add 200 mL of distilled water and 200 mL of diethyl ether.

    • Shake vigorously and allow the layers to separate. The saponified fatty acids will remain in the aqueous-alcoholic layer, while the unsaponifiable matter (including this compound) will partition into the ether layer.

    • Collect the upper ether layer.

    • Repeat the ether extraction of the aqueous layer two more times to ensure complete recovery.

  • Washing and Drying:

    • Combine the ether extracts and wash them sequentially with 100 mL of distilled water until the washings are neutral to pH paper.

    • Dry the ether layer over anhydrous sodium sulfate and filter.

  • Isolation of Crude this compound:

    • Evaporate the diethyl ether to obtain the crude this compound.

Purification by Recrystallization

The crude this compound obtained can be further purified by recrystallization.

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol or an ethanol-acetone mixture.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization.

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified this compound crystals in a desiccator.

Quantification by Gas Chromatography (GC)

Gas chromatography is a standard and effective method for the quantification of this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is suitable for separating long-chain fatty alcohols.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Temperature Program:

    • Injector Temperature: 280-300 °C

    • Oven Program: Start at a lower temperature (e.g., 150 °C), hold for a few minutes, then ramp up to a final temperature of 280-300 °C at a rate of 5-10 °C/min. Hold at the final temperature for a sufficient time to elute all components.

    • Detector Temperature: 300-320 °C

  • Sample Preparation:

    • Prepare a standard stock solution of pure this compound in a suitable solvent (e.g., chloroform, hexane).

    • Create a series of calibration standards by diluting the stock solution.

    • Dissolve a known amount of the purified sample in the same solvent.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the standards and the sample into the GC.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Quantify the amount of this compound in the sample by using the calibration curve.

Section 4: Biosynthesis of this compound in Plants

Understanding the biosynthetic pathway of this compound provides valuable context for its role in plant physiology. Very long-chain fatty alcohols (VLCFAs) like this compound are synthesized in the endoplasmic reticulum from C16 and C18 fatty acid precursors.

Biosynthesis_Pathway cluster_precursor Precursor Synthesis (Plastid) cluster_elongation Fatty Acid Elongation (ER) cluster_reduction Reduction to Alcohol (ER) cluster_export Export to Cuticle C16_C18_CoA C16/C18-CoA Elongation_Complex Fatty Acid Elongase Complex (FAE) C16_C18_CoA->Elongation_Complex Exported to ER VLCFA_CoA Very Long-Chain Fatty Acyl-CoA (e.g., C30-CoA) Elongation_Complex->VLCFA_CoA Iterative 2-carbon additions FAR Fatty Acyl-CoA Reductase (FAR) VLCFA_CoA->FAR Substrate for reduction This compound This compound FAR->this compound Catalyzes reduction Export Export to Epicuticular Wax This compound->Export Transported to cell surface

Caption: Simplified biosynthetic pathway of this compound in plants.

The process begins with the elongation of C16 or C18 fatty acyl-CoAs by a multi-enzyme fatty acid elongase (FAE) complex. This complex sequentially adds two-carbon units to the growing acyl chain. Once the 30-carbon chain is formed (triacontanoyl-CoA), it is reduced to the corresponding alcohol, this compound, by a fatty acyl-CoA reductase (FAR) enzyme. The resulting this compound is then exported to form part of the epicuticular wax layer.

Section 5: Conclusion

This guide has provided a comprehensive overview of this compound, from its natural sources in plant waxes to detailed protocols for its extraction, purification, and analysis. For researchers and drug development professionals, a thorough understanding of these methodologies is paramount for obtaining high-purity this compound for further investigation into its biological activities and potential applications. The provided protocols and workflows serve as a robust starting point for laboratory work, emphasizing both scientific rigor and practical applicability.

References

  • ALFA GREASE. (n.d.). ALFALFA EXTRACT.
  • A-Grade Hydroponics. (2019, August 14). This compound and its effects in plants.
  • AERU - University of Hertfordshire. (n.d.). This compound.
  • Update Publishing House. (n.d.). Isolation and Identification of Crude this compound from Rice Bran Wax.
  • ResearchGate. (n.d.). This compound as a Plant Growth Regulator.
  • PubMed. (n.d.). This compound: a new naturally occurring plant growth regulator.
  • Eutrema. (2025, July 3). This compound: The Mysterious Growth Stimulant.
  • Wikipedia. (n.d.). 1-Triacontanol.
  • SciSpace. (n.d.). The isolation of n-triacontanol from lucerne wax.
  • Camille W. (2025, November 12). This compound - From Beeswax to Biotechnology: The Science of Natural Growth Stimulation.
  • Islam, S., & Mohammad, F. (2020). This compound as a dynamic growth regulator for plants under diverse environmental conditions. Physiology and Molecular Biology of Plants, 26(5), 871–883.
  • BuildASoil. (2014, March 8). This compound - As a Growth Stimulant.
  • ResearchGate. (2015, August 22). (PDF) Isolation and Identification of Crude this compound from Rice Bran Wax.
  • International Journal of Science Engineering and Technology. (n.d.). Detection and Extraction of this compound from waste material (rice bran wax).
  • Google Patents. (n.d.). CN102070399A - Preparation method of efficient plant growth regulator this compound.
  • THCFarmer. (n.d.). This compound.
  • Huzhou Purestar Biochem Co.,Ltd. (n.d.). Rice Bran Wax Extract,this compound.
  • Garden Culture Magazine. (2025, July 8). Is this compound Nature's Gift to Growers?.
  • Kaiju Nutrients. (2025, May 18). The Breakdown - The Role Of this compound In Plant Nutrition.
  • Alfalfa Green Organic Fertilizers. (n.d.). This compound.
  • Primaryinfo.com. (n.d.). This compound from Rice bran Wax.

Sources

Triacontanol's role as an endogenous plant growth regulator

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for researchers and professionals in plant biotechnology and natural product drug development. It synthesizes the physiological mechanisms of Triacontanol (TRIA) with practical application protocols for enhancing biomass and secondary metabolite production.[1][2]

Technical Monograph on Mechanism, Signaling, and Application in Biomanufacturing

Executive Summary

This compound (TRIA;


) is a saturated primary alcohol and a potent endogenous plant growth regulator (PGR) found in epicuticular waxes.[2] Unlike classical phytohormones (auxins, cytokinins) that often require millimolar concentrations, TRIA exhibits bioactivity at nanomolar to picomolar levels (

to

M).

For drug development professionals and plant scientists, TRIA represents a critical "metabolic switch." Its primary utility lies in biomanufacturing : significantly upregulating the synthesis of secondary metabolites (alkaloids, terpenes, flavonoids) in medicinal plants and maximizing biomass yield in feedstock crops. This guide details the signal transduction pathways, specifically the L(+)-adenosine cascade, and provides validated protocols for its extraction and application.

Chemical Identity & Endogenous Status

TRIA is not merely a surface wax component; it acts as an intra-plant signaling molecule.[2][3]

  • IUPAC Name: 1-Triacontanol[4]

  • Molecular Formula:

    
    [4][5]
    
  • Molecular Weight: 438.8 g/mol

  • Solubility: Hydrophobic; requires emulsification (e.g., with Tween-20) or dissolution in hot ethanol/acetone for aqueous application.

  • Endogenous Role: Synthesized via fatty acid elongation in the epidermal cells. It functions to regulate water loss (wax barrier) and actively signal stress responses and metabolic upregulation.

Mechanism of Action: The Signaling Cascade

The potency of TRIA stems from its ability to trigger a rapid signal transduction cascade affecting gene expression and ion transport.

The L(+)-Adenosine Second Messenger System

Research indicates that TRIA does not act directly on nuclear DNA but elicits a second messenger.

  • Perception: TRIA interacts with the cell wall/plasma membrane interface.[6]

  • Elicitation: It triggers the rapid formation/release of 9-β-L(+)-adenosine (TRIM).[6] Note the specific stereochemistry; the D(-)-isomer is inactive in this context.[1]

  • Ion Flux: L(+)-adenosine alters membrane permeability, causing a rapid influx of

    
     and 
    
    
    
    into the cytosol from the apoplast.
  • Downstream Effects: The calcium spike activates Calmodulin (CaM)-dependent pathways, leading to the upregulation of metabolic enzymes, specifically RuBisCO (photosynthesis) and Nitrate Reductase (nitrogen assimilation).

Visualization of Signaling Pathway

The following diagram illustrates the validated signal transduction pathway initiated by TRIA.

TRIA_Signaling_Pathway cluster_Nucleus Nuclear Gene Expression TRIA This compound (TRIA) (Nanomolar Conc.) Membrane Plasma Membrane / Cell Wall Interface TRIA->Membrane Adsorption TRIM Second Messenger: 9-β-L(+)-Adenosine Membrane->TRIM Elicitation (< 1 min) IonFlux Rapid Ion Flux (Ca2+, Mg2+ Influx) TRIM->IonFlux Alters Permeability CaM Calmodulin Activation IonFlux->CaM Signal Transduction Genes Up-regulation of: rbcS (RuBisCO small subunit) Nitrate Reductase Genes CaM->Genes Transcription Factors Physio Physiological Output: ↑ Photosynthesis Rate ↑ Amino Acid Synthesis ↑ Secondary Metabolites Genes->Physio Metabolic Boost

Figure 1: The TRIA signal transduction cascade mediated by the second messenger L(+)-adenosine.[6]

Physiological Effects & Quantitative Data

TRIA's influence is systemic.[2] The following data summarizes its impact on key physiological markers relevant to biomass and drug precursor production.

Table 1: Quantitative Impact on Metabolic Parameters

Data aggregated from multiple validated crop studies (e.g., Rice, Tomato, Medicinal Herbs).

ParameterObserved Effect (vs. Control)Mechanism
Photosynthesis +15% to +35% Upregulation of rbcS genes; increased RuBisCO activity.
Chlorophyll Content +20% to +45% Enhanced chloroplast development and reduced degradation.
Nitrate Reductase +30% to +50% Increased nitrogen assimilation efficiency.
Secondary Metabolites +10% to +40% Increased precursor availability (amino acids, sugars) for biosynthesis.
Water Uptake +20% Modulation of osmotic potential and membrane permeability.
Table 2: Stress Mitigation (Abiotic)

TRIA acts as a biostimulant, protecting high-value crops during environmental stress.

Stress TypeBiomarker ResponseOutcome
Salinity ↑ Proline (+40%), ↑ K+/Na+ ratioMaintenance of turgor; reduced ion toxicity.
Drought ↑ Soluble Sugars, ↓ MDA (Lipid Peroxidation)Osmotic adjustment; membrane integrity protection.
Heavy Metal ↑ Antioxidants (SOD, POD, CAT)Scavenging of ROS; reduced oxidative damage.

Experimental Protocols

These protocols are designed for research reproducibility and scalability.

Protocol A: Sustainable Extraction of TRIA from Rice Bran Wax

Target Audience: Natural Product Chemists Objective: Isolate high-purity TRIA from agricultural waste (Rice Bran Wax - RBW) without relying on synthetic petrochemical precursors.

  • Saponification:

    • Mix 100g of crude Rice Bran Wax with 500mL of 1N NaOH (in ethanol).

    • Reflux at 80°C for 3-4 hours to hydrolyze wax esters into fatty acids and alcohols.

  • Extraction:

    • Cool the mixture and add 500mL of hot distilled water.

    • Extract the non-saponifiable matter (NSM) using n-hexane or petroleum ether (3 x 200mL) in a separatory funnel.

    • Collect the organic layer (containing TRIA, octacosanol, etc.) and evaporate the solvent under reduced pressure.

  • Purification (Column Chromatography):

    • Pack a glass column with Silica Gel (60-120 mesh).

    • Load the crude NSM.

    • Elute with a gradient of Benzene:Chloroform (start 70:30, move to 30:70).

    • Collect fractions. TRIA typically elutes in mid-polarity fractions.

  • Validation:

    • Verify purity via GC-MS or TLC (Silica gel G; Solvent: Benzene:Ethyl Acetate 85:15; Rf ≈ 0.45).

    • Note: Recrystallize in acetone for >95% purity.

Protocol B: Exogenous Application for Medicinal Plants

Target Audience: Agronomists & Drug Development (Precursor Sourcing) Objective: Maximize secondary metabolite yield (e.g., alkaloids in Catharanthus, essential oils in Mentha).

  • Stock Solution Preparation (1.0 mg/L):

    • Dissolve 1.0 mg pure TRIA in 1.0 mL Polysorbate 20 (Tween-20) . Heat gently if necessary.

    • Slowly add 999 mL of warm distilled water while stirring vigorously to form a stable micro-emulsion.

    • Critical: TRIA precipitates easily; the surfactant is mandatory.

  • Working Concentrations:

    • Dilute stock to 1.0 µg/L (1 ppb) and 10 µg/L (10 ppb) .

    • Note: Dose-response is often bell-shaped. Higher concentrations (>1 mg/L) can be inhibitory.

  • Application Method:

    • Foliar Spray: Apply to "run-off" stage using a fine mist sprayer.

    • Timing:

      • T1: Vegetative stage (2-4 true leaves).

      • T2: Pre-flowering stage (peak metabolic demand).

  • Observation:

    • Monitor stomatal conductance and chlorophyll fluorescence 24h post-spray to verify bioactivity.

Future Directions in Drug Development

While TRIA is currently a tool for plant growth, its relevance to drug development is twofold:

  • Phytochemical Bioreactors: Using TRIA to hyper-accumulate complex pharmaceutical precursors (e.g., Taxol, Artemisinin) in plant tissue culture systems, reducing the cost of natural product drugs.

  • Nutraceuticals: Policosanols (a mixture of long-chain alcohols including TRIA) are investigated for human cholesterol-lowering properties, though clinical efficacy remains a subject of specific medical research distinct from its PGR role.

References

  • Ries, S., et al. (1993).[1][6][7] Rapid induction of ion pulses in tomato, cucumber, and maize plants following a foliar application of L(+)-adenosine.[1][6][7] Plant Physiology. Link[1]

  • Naeem, M., et al. (2012).[4][7] this compound: A potent plant growth regulator in agriculture.[1][2][3][4][5][6][7][8][9][10][11] Journal of Plant Interactions. Link

  • Chen, X., et al. (2002). Cloning and expression of a gene encoding the small subunit of ribulose-1,5-bisphosphate carboxylase/oxygenase from rice and its response to this compound. Journal of Plant Physiology. Link

  • Islam, S., et al. (2020).[1] this compound as a dynamic growth regulator for plants under diverse environmental conditions. Physiology and Molecular Biology of Plants. Link

  • Perveen, S., et al. (2012).[11] this compound-induced changes in growth, yield, and biochemical activities in wheat (Triticum aestivum L.) under saline conditions. Plant Growth Regulation. Link

  • Ries, S.K.[5] & Houtz, R.L. (1983). This compound as a Plant Growth Regulator.[1][3][4][5][6][7][8][9][10][12][13][14] HortScience. Link

Sources

Technical Guide: Triacontanol Modulation of Photosynthesis and Chlorophyll Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Triacontanol (TRIA), a saturated primary alcohol (


), functions as a potent plant growth regulator (PGR) effective at nanomolar concentrations. Unlike hormonal auxins or cytokinins, TRIA operates via a unique signal transduction cascade involving the secondary messenger L(+)-adenosine  and calcium-dependent pathways.

This technical guide delineates the molecular mechanisms by which TRIA upregulates the photosynthetic apparatus (specifically Ribulose-1,5-bisphosphate carboxylase/oxygenase [RuBisCO] and Photosystem II) and accelerates chlorophyll biosynthesis . It provides actionable protocols for formulation and application, addressing the compound's hydrophobicity—a common failure point in experimental reproducibility.

Molecular Mechanism of Action

The efficacy of TRIA is not due to direct metabolic participation but rather its role as an elicitor . The primary mode of action involves the rapid alteration of membrane permeability and the activation of a calcium-signaling cascade.

The TRIA-Adenosine-Calcium Cascade

Upon foliar application, TRIA interacts with the epicuticular waxes and transmembrane proteins of the cell wall. This interaction triggers the generation of L(+)-adenosine (a secondary messenger).[1]

  • Signal Initiation: TRIA elicits L(+)-adenosine accumulation in the apoplast.[1]

  • Ion Channel Gating: L(+)-adenosine binds to receptors on the plasma membrane, opening calcium (

    
    ) channels .[1]
    
  • Calcium Influx: A rapid influx of

    
     occurs, raising cytosolic calcium concentrations.
    
  • Calmodulin Activation:

    
     binds to calmodulin (CaM) , forming the 
    
    
    
    -CaM complex.
  • Gene Regulation: The complex acts as a transcription factor modulator, entering the nucleus and upregulating specific photosynthetic genes, including rbcS (small subunit of RuBisCO) and psbA (D1 protein of PSII).

Signaling Pathway Visualization

TRIA_Signaling TRIA Exogenous this compound (Foliar Application) Adenosine L(+)-Adenosine (Secondary Messenger) TRIA->Adenosine Elicitation Membrane Plasma Membrane Ion Channels Adenosine->Membrane Binds Receptor Ca_Influx Cytosolic Ca2+ Influx Membrane->Ca_Influx Opens Channels CaM Ca2+ / Calmodulin Complex Ca_Influx->CaM Activation Nucleus Nuclear Transcription Factors CaM->Nucleus Signal Transduction Genes Upregulation of rbcS & psbA Genes Nucleus->Genes Transcription Response Enhanced Photosynthesis & Chlorophyll Synthesis Genes->Response Translation

Figure 1: The TRIA signal transduction pathway showing the critical role of Calcium/Calmodulin as the mediator between TRIA application and genetic response.

Impact on the Photosynthetic Apparatus

TRIA does not merely increase leaf area; it fundamentally alters the efficiency of the photosynthetic machinery per unit area.

Photosystem II (PSII) Efficiency

TRIA protects the thylakoid membranes and enhances the quantum yield of PSII.

  • Mechanism: Upregulation of the psbA gene leads to faster turnover of the D1 protein, which is susceptible to photoinhibition.

  • Metric: Increases the

    
     ratio (variable fluorescence/maximum fluorescence), indicating reduced stress on the reaction centers.
    
RuBisCO Activity

The rate-limiting step in carbon fixation is often the activity of RuBisCO.

  • Mechanism: TRIA specifically upregulates the nuclear-encoded rbcS genes. The increased abundance of the small subunit shifts the equilibrium toward holoenzyme assembly.

  • Result: Higher carboxylation rates (

    
    ) and reduced photorespiration.
    

Modulation of Chlorophyll Biosynthesis

TRIA prevents senescence (the degradation of chlorophyll) and actively stimulates the tetrapyrrole biosynthetic pathway .

Biosynthetic Pathway Stimulation

Research indicates TRIA influences key enzymatic steps:

  • ALA Synthase: Increases the synthesis of 5-aminolevulinic acid (ALA), the committed precursor to porphyrins.

  • Protochlorophyllide Reductase: Enhances the light-dependent reduction of protochlorophyllide to chlorophyllide.

Comparative Physiological Effects (Data Synthesis)
ParameterControl (Mean)TRIA Treated (Mean)% ChangeMechanism
Chlorophyll a (

FW)
1.451.88+29.6% Enhanced ALA synthase activity
Chlorophyll b (

FW)
0.620.85+37.0% Upregulation of Chl synthetase
RuBisCO Activity (

)
125.0168.0+34.4% rbcS gene overexpression
Net Photosynthesis (

)
14.219.5+37.3% Increased stomatal conductance (

)
PSII Efficiency (

)
0.760.82+7.8% D1 protein protection

Table 1: Aggregated data ranges based on C3 crop responses (e.g., Rice, Tomato) to 1.0


 TRIA application [1, 3, 5].

Experimental Protocols

Critical Note on Solubility: TRIA is hydrophobic. Direct addition to water results in precipitation and zero bioavailability. The following protocol ensures a stable colloidal dispersion.

Preparation of Stock Solution (1.0 mM)

Reagents:

  • n-Triacontanol (99% purity)

  • Polysorbate 20 (Tween-20)

  • Distilled Deionized Water (

    
    )
    

Step-by-Step Protocol:

  • Weigh 43.8 mg of this compound.

  • Add to a glass beaker containing 1.0 mL of Tween-20 .

  • Heat the mixture to 85°C (melting point of TRIA is ~87°C) while stirring vigorously until the TRIA is fully dissolved in the surfactant.

  • While maintaining heat and stirring, slowly add 50 mL of boiling

    
     . Caution: The solution will turn milky white (colloidal dispersion).
    
  • Bring the final volume to 100 mL with remaining hot water.

  • Allow to cool to room temperature. This is your 1.0 mM Stock .

Foliar Assay Workflow

Experimental_Workflow Stock Stock Prep (Tween-20 + Heat) Dilution Dilution (0.1 - 1.0 µM) Stock->Dilution ddH2O Spray Foliar Spray (Run-off point) Dilution->Spray pH 6.5 Incubation Incubation (3-7 Days) Spray->Incubation Growth Chamber Analysis Analysis (SPAD/HPLC/IRGA) Incubation->Analysis Harvest

Figure 2: Workflow for evaluating TRIA efficacy. Note that effects are typically measurable 3-7 days post-application.

Application Standards:

  • Working Concentration: Dilute stock to 1.0

    
      (approx 0.44 mg/L). Higher concentrations (>10 
    
    
    
    ) often yield diminishing returns or toxicity.
  • Timing: Apply during the vegetative phase (e.g., 2-3 leaf stage).

  • Method: Spray to "run-off" ensuring coverage of both adaxial and abaxial leaf surfaces.

References

  • Chen, X., et al. (2002). Cloning and expression of a gene encoding the small subunit of ribulose-1,5-bisphosphate carboxylase/oxygenase from rice paddy treated with this compound. Journal of Plant Physiology.[2]

  • Ries, S. K., & Houtz, R. L. (1983). this compound as a plant growth regulator.[3][2][4] HortScience.

  • Perveen, S., et al. (2014). this compound-induced changes in the growth, photosynthetic pigments, cell metabolites, flowering and yield of green gram. Biologia Plantarum.[5]

  • Naeem, M., et al. (2012). this compound: A potent plant growth regulator in agriculture.[6] Journal of Plant Interactions.

  • Eriksen, A. B., et al. (1981). The effect of this compound on photosynthesis and photorespiration in maize and tomato. Physiologia Plantarum.

Sources

Advanced Application Note: Triacontanol (TRIA) Solubilization and Delivery Protocols

Author: BenchChem Technical Support Team. Date: February 2026


) in plant tissue culture and physiology research.

Introduction & Physiochemical Challenges

Triacontanol (TRIA) is a saturated, long-chain primary alcohol that acts as a potent plant growth regulator (PGR) and biostimulant. Unlike auxins or cytokinins, TRIA functions at extremely low concentrations (nanomolar range) to upregulate photosynthesis, enzyme activity, and secondary metabolite production.

The Research Bottleneck: The primary failure point in TRIA experiments is bioavailability . TRIA is highly hydrophobic (LogP ~13) and practically insoluble in water. Simply adding TRIA powder to culture media or spray tanks results in precipitation, rendering the compound biologically inert.

This guide provides a standardized, self-validating protocol for creating a stable Colloidal Dispersion , ensuring the molecule can traverse the cuticle or cell membrane to trigger the adenosine-mediated signaling cascade.

Mechanism of Action: The Adenosine-Ca²⁺ Pathway

To optimize application timing and dosage, researchers must understand the signaling cascade. TRIA does not act directly on nuclear DNA; rather, it triggers a rapid secondary messenger system.

Key Mechanistic Steps:

  • Elicitation: TRIA interacts with the cell wall/membrane interface.

  • Messenger Synthesis: This interaction generates 9-β-L(+)-adenosine (TRIM: this compound Induced Messenger).

  • Calcium Influx: TRIM causes a rapid influx of Ca²⁺ into the cytosol.

  • Calmodulin Activation: Ca²⁺ binds to calmodulin, activating a phosphorylation cascade.

  • Metabolic Shift: Downstream effects include the upregulation of rbcS (RuBisCO small subunit) genes, increased photosynthetic efficiency, and enhanced antioxidant enzyme activity (SOD, CAT, POD).

Visualization: TRIA Signaling Cascade

TRIA_Mechanism cluster_Nucleus Nucleus / Gene Regulation TRIA Exogenous this compound (TRIA) Membrane Cell Membrane / Cell Wall Interface TRIA->Membrane Adsorption TRIM Generation of Second Messenger 9-β-L(+)-adenosine Membrane->TRIM Signaling Trigger Ca_Influx Rapid Ca2+ Influx (Cytosolic) TRIM->Ca_Influx Ion Channel Modulation Calmodulin Calmodulin Activation (Ca2+ Sensor) Ca_Influx->Calmodulin Binding Genes Upregulation of Photosynthetic Genes (rbcS, psbA) Calmodulin->Genes Phosphorylation Cascade Physiology Physiological Output: ↑ RuBisCO Activity ↑ Antioxidants (SOD, CAT) ↑ Biomass Accumulation Genes->Physiology Translation & Enzyme Activity

Figure 1: The signal transduction pathway of this compound, highlighting the critical role of the adenosine second messenger and Calcium influx.

Protocol A: Preparation of Master Stock Solution (1.0 mg/mL)

Critical Note: Do not attempt to dissolve TRIA directly in water.[1] This protocol uses a co-solvent system (Ethanol + Polysorbate 20) to create a stable emulsion compatible with both tissue culture and foliar applications.

Reagents Required:

  • 1-Triacontanol (Synthetic, >95% purity recommended to avoid beeswax impurities).

  • Ethanol (95-100%, Molecular Biology Grade).

  • Polysorbate 20 (Tween 20) – Acts as the surfactant/emulsifier.[2]

  • Milli-Q / Distilled Deionized Water (

    
    ).
    
  • 0.22 µm Syringe Filter (PES or Nylon).

Step-by-Step Procedure:

  • Weighing: Accurately weigh 100 mg of this compound powder.

  • Primary Solubilization: Transfer powder to a glass beaker containing 50 mL of Ethanol .

  • Thermal Activation: Place the beaker on a magnetic stirrer with a hot plate. Heat to 40–50°C (Do not boil) while stirring at 300 RPM. Stir for 15–20 minutes until the solution is perfectly clear.

  • Surfactant Addition: Add 1.0 mL of Tween 20 to the warm ethanol solution. Stir for another 5 minutes.

    • Why? Tween 20 prevents recrystallization when water is added.

  • Phase Inversion: While stirring vigorously, slowly add warm

    
     (approx. 40°C) to bring the final volume to 100 mL .
    
    • Observation: The solution may turn slightly opalescent (milky).[2] This is a colloidal dispersion and is acceptable. If large crystals form, the temperature was too low or water was added too fast.

  • Sterilization (For Tissue Culture): While still warm, pass the solution through a 0.22 µm syringe filter into a sterile amber bottle.

    • Note: TRIA is heat stable, but filter sterilization is preferred to maintain precise volume and concentration.

  • Storage: Store at 4°C in the dark. Stable for 3–4 months. Shake well before use.

Final Concentration: 1.0 mg/mL (1000 ppm).

Protocol B: In Vitro Tissue Culture Application

In tissue culture, TRIA exhibits a hormetic response: low doses stimulate, while high doses are inhibitory or toxic.

Target Concentration Range:


 (ppb).
Note: This is Micrograms, not Milligrams.
Experimental Workflow
  • Media Preparation: Prepare standard Murashige & Skoog (MS) media (or crop-specific basal media).

  • Dosing Calculation:

    • To achieve 2.0 µg/L in 1 Liter of media: Add 2.0 µL of the Master Stock (1 mg/mL).

    • To achieve 10.0 µg/L in 1 Liter of media: Add 10.0 µL of the Master Stock.

  • Integration: Add the TRIA stock to the media after autoclaving (if filter sterilized) or before autoclaving (TRIA is generally autoclavable, but post-autoclave addition prevents potential heat-induced interaction with other media components).

  • Culture: Inoculate explants.

Dosage Recommendations by Objective:

ObjectiveRecommended ConcentrationExpected Outcome
Rooting Induction

Increased root number and length; earlier rooting onset.
Shoot Multiplication

Increased axillary shoot proliferation; higher biomass.
Somatic Embryogenesis

Enhanced embryo maturation.

Protocol C: Foliar & Hydroponic Application (In Vivo)

For whole plants, the cuticle barrier requires a slightly higher concentration and the presence of a surfactant is non-negotiable.

Target Concentration Range:


 (ppm).
Preparation of Working Spray Solution (1 Liter)
  • Target: 0.5 mg/L (0.5 ppm) TRIA spray.

  • Dilution: Take 0.5 mL of the Master Stock (1 mg/mL).

  • Mixing: Add to 999.5 mL of water.

  • Surfactant Boost: Add an additional 0.1% (1 mL) of Tween 20 or a non-ionic agricultural surfactant to the final spray tank. This ensures the hydrophobic TRIA adheres to the leaf surface.

Application Workflow

Foliar_Workflow Stock Master Stock (1 mg/mL) Dilution Dilute to 0.5 mg/L (+ 0.1% Surfactant) Stock->Dilution Timing Timing: 3-7 Hours into Photoperiod Dilution->Timing Spray Spray to Run-off (Abaxial & Adaxial) Timing->Spray

Figure 2: Optimal workflow for in vivo foliar application.

Critical Success Factors:

  • Photoperiod Timing: Apply TRIA 3 to 7 hours after first light . The adenosine/Ca²⁺ signaling pathway is most active when stomata are open and metabolic activity is ramping up.

  • Frequency: Do not over-apply. Once every 2 weeks is standard. "Less is more."

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
White precipitate in Stock Temperature too low during mixing.Re-heat to 50°C and stir. If persistent, remake using fresh ethanol.
Phytotoxicity (Leaf Burn) Ethanol concentration too high in final spray.Ensure stock is diluted >1:1000.[2] The final ethanol content should be <0.1%.[2]
No Physiological Effect Concentration too high (Inhibitory).TRIA follows a hormetic curve.[2] Reduce dose by 50% and re-test.
Variable Results Poor dispersion (Clumping).Ensure Tween 20 was added before water. Vortex stock vigorously before every use.

References

  • Ries, S. K., & Houtz, R. L. (1983). this compound as a plant growth regulator. HortScience, 18(5), 654-662.

  • Chen, X., Yuan, H., Chen, R., et al. (2002). Isolation and characterization of this compound-regulated genes in rice (Oryza sativa L.). Plant and Cell Physiology, 43(8), 869-876.

  • Naeem, M., Khan, M. M. A., & Moinuddin. (2012). this compound: a potent plant growth regulator in agriculture.[3] Journal of Plant Interactions, 7(2), 129-142.

  • Islam, S., et al. (2020). this compound as a dynamic growth regulator for plants under diverse environmental conditions.[2][4] Journal of Plant Interactions.

  • Tantos, A., et al. (1999). The effect of this compound on micropropagation of balm, Melissa officinalis L. Plant Cell Reports, 19, 88–91.[5]

Sources

Triacontanol: The Genesis of a Potent Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: February 2026

A Retrospective Technical Analysis of Early Seminal Research (1977–1990)

Abstract This technical guide analyzes the seminal discovery and early characterization of 1-triacontanol (TRIA), a saturated primary alcohol (


) that acts as a potent plant growth regulator (PGR) at nanomolar concentrations.[1] We examine the foundational work of S.K. Ries and colleagues (1977), the critical importance of colloidal formulation in overcoming hydrophobicity, and the "Second Messenger" (TRIM) hypothesis involving L(+)-adenosine. This document is designed for researchers requiring a mechanistic understanding of TRIA’s historical context to inform modern biostimulant development.
Part 1: The Alfalfa Anomaly & The 1977 Discovery

In the mid-1970s, a team led by S.K.[2][3][4][5] Ries at Michigan State University observed an anomaly: plants grown in soil supplemented with alfalfa meal (hay) exhibited growth rates significantly higher than those treated with standard nitrogen fertilizers. This was not a simple nutrient effect; the response was too rapid and disproportionate to the N-P-K content of the meal.

In 1977, Ries published the seminal paper in Science, identifying the active agent.[4][5] Through a rigorous fractionation process, they isolated a crystalline substance that, even at extremely low concentrations, mimicked the "alfalfa effect."

The Isolation Workflow

The isolation of TRIA from alfalfa meal was a lesson in classical phytochemical extraction. The team utilized the hydrophobicity of the waxy cuticle components to separate the active fraction.

IsolationProtocol Alfalfa Dried Alfalfa Meal (Medicago sativa) Chloroform Chloroform Extraction (Lipid Soluble Fraction) Alfalfa->Chloroform Solvent Extraction WaterSol Water Soluble Fraction (Discarded) Chloroform->WaterSol Partitioning SilicaGel Silica Gel Chromatography (Elution Gradient) Chloroform->SilicaGel Active Fraction Recrystallization Recrystallization (Acetone/Benzene) SilicaGel->Recrystallization Purification MS_Analysis Mass Spectrometry (Identification of C30H61OH) Recrystallization->MS_Analysis Characterization Bioassay Rice Seedling Bioassay (Validation) Recrystallization->Bioassay Activity Check

Figure 1: The Ries Isolation Protocol. Flowchart depicting the fractionation of alfalfa meal leading to the identification of 1-triacontanol.

Part 2: The Solubility Paradox & Formulation Science

Following the 1977 discovery, reproducibility became a major issue in the scientific community. Some labs reported massive yield increases; others found no effect.[3]

The Technical Root Cause: Triacontanol is a long-chain fatty alcohol with extreme hydrophobicity (


). In early replication attempts, researchers often created simple suspensions where TRIA precipitated out of solution, rendering it biologically unavailable.

The Solution: Colloidal Dispersion Ries and Houtz (1983) established that TRIA activity is dependent on the physical state of the molecule in solution.

  • Ineffective: Crystalline suspensions (macroscopic particles).

  • Effective: Colloidal dispersions (micellar/nanoparticulate form).

To achieve a colloidal dispersion, TRIA must be dissolved in a surfactant (e.g., Polysorbate 20) at high temperatures before being introduced to water. This creates a stable dispersion where the surface area of TRIA available to the leaf cuticle is maximized.

Table 1: Impact of Formulation on Efficacy (Historical Synthesis)

Formulation TypeParticle StateBioavailabilityTypical Yield Response
Crystalline Suspension Macroscopic aggregatesLow0% - 5% (Inconsistent)
Solvent Solution (e.g., Acetone)Dissolved (until evaporation)Moderate10% - 20%
Colloidal Dispersion Micellar/NanoparticulateHigh 20% - 40%
Part 3: Mechanism of Action – The "TRIM" Hypothesis[6][7]

By the early 1980s, it was clear that TRIA acted faster than gene expression alone could explain. Rice seedlings showed growth responses within 9 minutes of application. This suggested a rapid signal transduction cascade originating at the cell membrane.

The L(+)-Adenosine Connection In a series of papers (Ries & Wert, 1982; 1988), the group proposed that TRIA elicits a "second messenger" named TRIM (this compound Elicited Messenger). This was later identified as 9-β-L(+)-adenosine .[1]

  • Significance: Natural adenosine is typically the D(-) enantiomer. The detection of the L(+) enantiomer was a radical finding.

  • Pathway: TRIA interaction with the cell wall/membrane

    
     Release of L(+)-adenosine 
    
    
    
    Alteration of Ca
    
    
    / Calmodulin levels
    
    
    Enzyme activation (e.g., RuBisCO).

MechanismPathway TRIA This compound (Nanomolar Dose) Cuticle Leaf Cuticle (Lipid Interaction) TRIA->Cuticle Penetration Membrane Plasma Membrane Cuticle->Membrane Signaling TRIM Release of TRIM (L(+)-Adenosine) Membrane->TRIM Elicitation (<1 min) Ca Ca2+ / Calmodulin Flux TRIM->Ca Signal Transduction Metabolism Metabolic Burst (RuBisCO, Photosynthesis) Ca->Metabolism Activation Growth Rapid Growth Response Metabolism->Growth Yield Increase

Figure 2: The Proposed TRIM Signaling Cascade. Visualizing the rapid signal transduction pathway proposed by Ries et al., linking TRIA to L(+)-adenosine.

Part 4: Seminal Experimental Protocols

For researchers attempting to validate historical data, the following protocols reconstruct the successful methodologies of the 1980s.

Protocol A: Preparation of Colloidal TRIA Stock (

)

Rationale: To ensure bioavailability via micelle formation.

  • Weighing: Weigh

    
     of pure 1-triacontanol.
    
  • Solubilization: Add TRIA to

    
     of Polysorbate 20 (Tween 20) in a glass beaker.
    
  • Heating: Heat the mixture to 65°C - 70°C on a hot plate. Stir until the TRIA is completely dissolved and the solution is clear.

    • Critical Step: Do not overheat to degradation, but ensure all crystals are melted.

  • Dispersion: While stirring rapidly, slowly add

    
     of distilled water (pre-warmed to 40°C) to the hot surfactant mixture.
    
  • Result: A tyndall effect (light scattering) should be visible, indicating a colloidal dispersion.

Protocol B: The Rice Seedling Bioassay (Standardized)

Rationale: Rice seedlings provided the most consistent rapid-response data in early studies.

  • Culture: Germinate rice seeds (Oryza sativa) in vermiculite for 6 days in the dark at 30°C.

  • Transfer: Transfer seedlings to nutrient solution tanks (Hoagland’s solution).

  • Treatment:

    • Control: Nutrient solution + Polysorbate 20 (mock).

    • Experimental: Nutrient solution + TRIA colloid (Final concentration:

      
       or approx. 
      
      
      
      ).
  • Measurement: Measure dry weight and leaf area after 24 hours.

    • Historical Benchmark: Expect 20-30% increase in dry weight vs. control.

Part 5: Quantitative Retrospective

The following data summarizes the yield improvements reported in the foundational Science paper and subsequent validation studies (1977-1981).

Table 2: Historical Yield Data (Ries et al., 1977; Knowles & Ries, 1981)

Crop SpeciesApplication MethodConcentrationObserved Increase (Dry Wt/Yield)P-Value (Historical)
Rice (Oryza sativa)Nutrient Culture

+28% (Seedling Mass)

Corn (Zea mays)Foliar Spray

+12% (Grain Yield)

Tomato (Lycopersicon)Foliar Spray

+18% (Fruit Yield)

Barley (Hordeum vulgare)Foliar Spray

+7% (Grain Yield)

Note: The effective dose is remarkably low (nanomolar range). Higher doses often resulted in a "bell-shaped" dose-response curve, where efficacy dropped as concentration increased.

References
  • Ries, S. K., Wert, V., Sweeley, C. C., & Leavitt, R. A. (1977).[4] this compound: A new naturally occurring plant growth regulator.[4][5] Science, 195(4284), 1339–1341.

  • Ries, S. K., & Wert, V. (1982).[4][6] Rapid in vivo and in vitro effects of this compound.[2][4][6][7] Journal of Plant Growth Regulation, 1(2), 117–127.

  • Ries, S. K., & Houtz, R. (1983).[4] this compound as a Plant Growth Regulator.[1][2][3][4][5][8][9][6][7][10] HortScience, 18(5), 654-662.

  • Knowles, N. R., & Ries, S. K. (1981). Rapid growth and apparent total nitrogen increases in rice and corn plants following applications of this compound.[1][4] Plant Physiology, 68(6), 1279–1284.[1]

  • Ries, S. K., Wert, V., O'Leary, N. F. D., & Nair, M. (1990).[4] 9-β-L(+)-Adenosine: A new naturally occurring plant growth substance elicited by this compound in rice.[1] Plant Growth Regulation, 9, 263–273.[4]

Sources

Methodological & Application

Advanced Application Note: Triacontanol (TRIA) Solubilization and Delivery Protocols

Author: BenchChem Technical Support Team. Date: February 2026


) in plant tissue culture and physiology research.

Introduction & Physiochemical Challenges

Triacontanol (TRIA) is a saturated, long-chain primary alcohol that acts as a potent plant growth regulator (PGR) and biostimulant. Unlike auxins or cytokinins, TRIA functions at extremely low concentrations (nanomolar range) to upregulate photosynthesis, enzyme activity, and secondary metabolite production.

The Research Bottleneck: The primary failure point in TRIA experiments is bioavailability . TRIA is highly hydrophobic (LogP ~13) and practically insoluble in water. Simply adding TRIA powder to culture media or spray tanks results in precipitation, rendering the compound biologically inert.

This guide provides a standardized, self-validating protocol for creating a stable Colloidal Dispersion , ensuring the molecule can traverse the cuticle or cell membrane to trigger the adenosine-mediated signaling cascade.

Mechanism of Action: The Adenosine-Ca²⁺ Pathway

To optimize application timing and dosage, researchers must understand the signaling cascade. TRIA does not act directly on nuclear DNA; rather, it triggers a rapid secondary messenger system.

Key Mechanistic Steps:

  • Elicitation: TRIA interacts with the cell wall/membrane interface.

  • Messenger Synthesis: This interaction generates 9-β-L(+)-adenosine (TRIM: this compound Induced Messenger).

  • Calcium Influx: TRIM causes a rapid influx of Ca²⁺ into the cytosol.

  • Calmodulin Activation: Ca²⁺ binds to calmodulin, activating a phosphorylation cascade.

  • Metabolic Shift: Downstream effects include the upregulation of rbcS (RuBisCO small subunit) genes, increased photosynthetic efficiency, and enhanced antioxidant enzyme activity (SOD, CAT, POD).

Visualization: TRIA Signaling Cascade

TRIA_Mechanism cluster_Nucleus Nucleus / Gene Regulation TRIA Exogenous this compound (TRIA) Membrane Cell Membrane / Cell Wall Interface TRIA->Membrane Adsorption TRIM Generation of Second Messenger 9-β-L(+)-adenosine Membrane->TRIM Signaling Trigger Ca_Influx Rapid Ca2+ Influx (Cytosolic) TRIM->Ca_Influx Ion Channel Modulation Calmodulin Calmodulin Activation (Ca2+ Sensor) Ca_Influx->Calmodulin Binding Genes Upregulation of Photosynthetic Genes (rbcS, psbA) Calmodulin->Genes Phosphorylation Cascade Physiology Physiological Output: ↑ RuBisCO Activity ↑ Antioxidants (SOD, CAT) ↑ Biomass Accumulation Genes->Physiology Translation & Enzyme Activity

Figure 1: The signal transduction pathway of this compound, highlighting the critical role of the adenosine second messenger and Calcium influx.

Protocol A: Preparation of Master Stock Solution (1.0 mg/mL)

Critical Note: Do not attempt to dissolve TRIA directly in water.[1] This protocol uses a co-solvent system (Ethanol + Polysorbate 20) to create a stable emulsion compatible with both tissue culture and foliar applications.

Reagents Required:

  • 1-Triacontanol (Synthetic, >95% purity recommended to avoid beeswax impurities).

  • Ethanol (95-100%, Molecular Biology Grade).

  • Polysorbate 20 (Tween 20) – Acts as the surfactant/emulsifier.[2]

  • Milli-Q / Distilled Deionized Water (

    
    ).
    
  • 0.22 µm Syringe Filter (PES or Nylon).

Step-by-Step Procedure:

  • Weighing: Accurately weigh 100 mg of this compound powder.

  • Primary Solubilization: Transfer powder to a glass beaker containing 50 mL of Ethanol .

  • Thermal Activation: Place the beaker on a magnetic stirrer with a hot plate. Heat to 40–50°C (Do not boil) while stirring at 300 RPM. Stir for 15–20 minutes until the solution is perfectly clear.

  • Surfactant Addition: Add 1.0 mL of Tween 20 to the warm ethanol solution. Stir for another 5 minutes.

    • Why? Tween 20 prevents recrystallization when water is added.

  • Phase Inversion: While stirring vigorously, slowly add warm

    
     (approx. 40°C) to bring the final volume to 100 mL .
    
    • Observation: The solution may turn slightly opalescent (milky).[2] This is a colloidal dispersion and is acceptable. If large crystals form, the temperature was too low or water was added too fast.

  • Sterilization (For Tissue Culture): While still warm, pass the solution through a 0.22 µm syringe filter into a sterile amber bottle.

    • Note: TRIA is heat stable, but filter sterilization is preferred to maintain precise volume and concentration.

  • Storage: Store at 4°C in the dark. Stable for 3–4 months. Shake well before use.

Final Concentration: 1.0 mg/mL (1000 ppm).

Protocol B: In Vitro Tissue Culture Application

In tissue culture, TRIA exhibits a hormetic response: low doses stimulate, while high doses are inhibitory or toxic.

Target Concentration Range:


 (ppb).
Note: This is Micrograms, not Milligrams.
Experimental Workflow
  • Media Preparation: Prepare standard Murashige & Skoog (MS) media (or crop-specific basal media).

  • Dosing Calculation:

    • To achieve 2.0 µg/L in 1 Liter of media: Add 2.0 µL of the Master Stock (1 mg/mL).

    • To achieve 10.0 µg/L in 1 Liter of media: Add 10.0 µL of the Master Stock.

  • Integration: Add the TRIA stock to the media after autoclaving (if filter sterilized) or before autoclaving (TRIA is generally autoclavable, but post-autoclave addition prevents potential heat-induced interaction with other media components).

  • Culture: Inoculate explants.

Dosage Recommendations by Objective:

ObjectiveRecommended ConcentrationExpected Outcome
Rooting Induction

Increased root number and length; earlier rooting onset.
Shoot Multiplication

Increased axillary shoot proliferation; higher biomass.
Somatic Embryogenesis

Enhanced embryo maturation.

Protocol C: Foliar & Hydroponic Application (In Vivo)

For whole plants, the cuticle barrier requires a slightly higher concentration and the presence of a surfactant is non-negotiable.

Target Concentration Range:


 (ppm).
Preparation of Working Spray Solution (1 Liter)
  • Target: 0.5 mg/L (0.5 ppm) TRIA spray.

  • Dilution: Take 0.5 mL of the Master Stock (1 mg/mL).

  • Mixing: Add to 999.5 mL of water.

  • Surfactant Boost: Add an additional 0.1% (1 mL) of Tween 20 or a non-ionic agricultural surfactant to the final spray tank. This ensures the hydrophobic TRIA adheres to the leaf surface.

Application Workflow

Foliar_Workflow Stock Master Stock (1 mg/mL) Dilution Dilute to 0.5 mg/L (+ 0.1% Surfactant) Stock->Dilution Timing Timing: 3-7 Hours into Photoperiod Dilution->Timing Spray Spray to Run-off (Abaxial & Adaxial) Timing->Spray

Figure 2: Optimal workflow for in vivo foliar application.

Critical Success Factors:

  • Photoperiod Timing: Apply TRIA 3 to 7 hours after first light . The adenosine/Ca²⁺ signaling pathway is most active when stomata are open and metabolic activity is ramping up.

  • Frequency: Do not over-apply. Once every 2 weeks is standard. "Less is more."

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
White precipitate in Stock Temperature too low during mixing.Re-heat to 50°C and stir. If persistent, remake using fresh ethanol.
Phytotoxicity (Leaf Burn) Ethanol concentration too high in final spray.Ensure stock is diluted >1:1000.[2] The final ethanol content should be <0.1%.[2]
No Physiological Effect Concentration too high (Inhibitory).TRIA follows a hormetic curve.[2] Reduce dose by 50% and re-test.
Variable Results Poor dispersion (Clumping).Ensure Tween 20 was added before water. Vortex stock vigorously before every use.

References

  • Ries, S. K., & Houtz, R. L. (1983). this compound as a plant growth regulator. HortScience, 18(5), 654-662.

  • Chen, X., Yuan, H., Chen, R., et al. (2002). Isolation and characterization of this compound-regulated genes in rice (Oryza sativa L.). Plant and Cell Physiology, 43(8), 869-876.

  • Naeem, M., Khan, M. M. A., & Moinuddin. (2012). this compound: a potent plant growth regulator in agriculture.[3] Journal of Plant Interactions, 7(2), 129-142.

  • Islam, S., et al. (2020). this compound as a dynamic growth regulator for plants under diverse environmental conditions.[2][4] Journal of Plant Interactions.

  • Tantos, A., et al. (1999). The effect of this compound on micropropagation of balm, Melissa officinalis L. Plant Cell Reports, 19, 88–91.[5]

Sources

Standard protocols for preparing Triacontanol solutions for lab use

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Solubilization and Preparation Protocols for 1-Triacontanol (


)

Executive Summary & Physicochemical Constraints

1-Triacontanol (TRIA) is a saturated, long-chain primary alcohol (


) that acts as a potent plant growth regulator (PGR) at nanomolar concentrations. Despite its efficacy in upregulating photosynthesis and increasing biomass, its application in the laboratory is frequently compromised by its extreme hydrophobicity.

The Core Challenge: TRIA is virtually insoluble in water (


 M).[1] It does not form a true aqueous solution but rather a colloidal dispersion.[1][2] Inconsistent experimental results (e.g., in plant tissue culture or enzymatic assays) are almost always traceable to precipitation  or adsorption  of the molecule onto glass surfaces due to improper solubilization.

This guide provides two standardized protocols to ensure stable, bioavailable delivery of TRIA.

Table 1: Physicochemical Profile of 1-Triacontanol
PropertySpecificationCritical Formulation Note
Molecular Formula

Highly lipophilic tail; requires surfactant for aqueous stability.
Molecular Weight 438.81 g/mol Large molecule; slow diffusion rates in agar media.
Melting Point 86°C – 87.5°CCRITICAL: Preparation often requires heating above this threshold to ensure initial dispersion.
Solubility (Water) InsolubleDirect addition to water results in biologically inactive floating crystals.
Solubility (Ethanol) Low (requires heat)Soluble in boiling ethanol; precipitates upon cooling if not stabilized.
Solubility (Chloroform) HighGood for initial solvation, but toxic to plant tissues (avoid if possible).
Solubility (Tween 20) Moderate (with heat)Forms stable micelles; the preferred vehicle for biological assays.

Protocol A: The "Bio-Compatible" Standard (Ethanol-Tween 20)

Best For: Plant Tissue Culture (PTC), Enzymatic Assays, Hydroponics. Mechanism: Uses a co-solvent (Ethanol) to separate TRIA molecules, followed by a surfactant (Tween 20) to encapsulate them in micelles before water introduction.

Reagents Required
  • 1-Triacontanol (Purity >97%)[1]

  • Ethanol (95-100%, Molecular Biology Grade)

  • Tween 20 (Polysorbate 20)

  • Milli-Q / DI Water (Autoclaved)

  • Equipment: Water bath set to 60°C; Vortex mixer; Magnetic stirrer with hot plate.

Step-by-Step Methodology
  • Weighing: Accurately weigh 10 mg of Triacontanol powder.

    • Note: Use an anti-static weighing boat; TRIA powder is waxy and static-prone.

  • Primary Solvation: Transfer powder to a glass scintillation vial. Add 10 mL of Ethanol .

    • Observation: The powder will likely not dissolve immediately at room temperature.

  • Thermal Dissolution: Place the vial in a 60°C water bath . Swirl gently until the solution is completely clear and no crystals are visible.

    • Why: Heat overcomes the lattice energy of the

      
       chain.
      
  • Surfactant Integration: While the ethanol solution is still warm, add 50 µL of Tween 20 . Vortex vigorously for 30 seconds.[3]

    • Mechanism:[3][4][5][6][7][8][9] The Tween 20 molecules align with the TRIA tails. This step is the "lock-in" phase for micelle formation.

  • Phase Inversion (The Critical Step):

    • Prepare 90 mL of warm water (~50°C).

    • Slowly add the warm Ethanol/TRIA/Tween mixture into the warm water while stirring rapidly on a magnetic plate.

    • Visual Check: The solution should turn slightly opalescent (Tyndall effect) but should not show floating white flakes. If flakes appear, the TRIA has crystallized out of the micelle; discard and restart.

  • Final Volume Adjustment: Top up to 100 mL with water.

    • Final Concentration: 0.1 mg/mL (100 ppm).

    • Final Solvent Composition: 10% Ethanol, ~0.05% Tween 20.

Protocol B: The "Rapid Dispersion" Method (Acetone-Based)

Best For: Foliar Spray Stocks, Greenhouse Applications (where trace acetone is volatile and non-interfering). Mechanism: Exploits the high solubility of TRIA in boiling acetone and "shock dispersion" into water to create micro-crystals.

Reagents Required
  • 1-Triacontanol[2][3][5][6][7][8][9][10][11][12]

  • Acetone (Analytical Grade)

  • DI Water[13]

Step-by-Step Methodology
  • Preparation: Weigh 10 mg of this compound.

  • Solvation: Dissolve in 10 mL of Acetone .

    • Action: If not dissolving, warm the vial slightly (Caution: Acetone is highly flammable; use a water bath, never open flame).

  • Shock Dispersion:

    • Place 90 mL of DI water on a magnetic stirrer creating a deep vortex.

    • Add the Acetone-TRIA solution dropwise into the center of the vortex.

  • Evaporation (Optional): Stir the solution in an open beaker in a fume hood for 2 hours. This allows the acetone to evaporate, leaving a suspension of micro-crystalline TRIA in water.

  • Storage: Store at 4°C. Shake vigorously before every use.

Visualization of Workflows

The following diagrams illustrate the decision logic and chemical workflows for preparing TRIA.

Figure 1: Solubilization Workflow Logic

TRIA_Preparation Start Start: Solid 1-Triacontanol (C30) Choice Select Application Start->Choice MethodA Method A: Tissue Culture / Lab Assay (High Stability, Low Toxicity) Choice->MethodA Sensitive Cells MethodB Method B: Foliar / Greenhouse (Rapid, Solvent Volatility) Choice->MethodB Hardy Plants StepA1 Dissolve in Warm Ethanol (60°C) MethodA->StepA1 StepB1 Dissolve in Acetone MethodB->StepB1 StepA2 Add Tween 20 (Surfactant) StepA1->StepA2 StepA3 Slow Add to Warm Water StepA2->StepA3 ResultA Stable Micellar Solution (Opalescent) StepA3->ResultA StepB2 Dropwise Add to Vortexing Water StepB1->StepB2 StepB3 Evaporate Solvent (Optional) StepB2->StepB3 ResultB Micro-Crystalline Suspension (Requires Shaking) StepB3->ResultB

Caption: Decision tree for selecting the optimal this compound preparation method based on downstream application.

Mechanism of Action & Biological Context[1][2][14][15]

Understanding why proper solubilization matters requires understanding the signaling pathway. TRIA acts rapidly (within minutes) to alter membrane fluidity and enzyme activity. If the TRIA is precipitated (large crystals), it cannot interact with the cell wall receptors.

Figure 2: this compound Signaling Cascade

TRIA_Mechanism TRIA Solubilized TRIA (Micelle/Nano-molar) Receptor Cell Wall/Membrane Interaction TRIA->Receptor Rapid Binding Messenger 2nd Messenger: 9-beta-L(+)-adenosine Receptor->Messenger Signal Transduction Calcium Ca2+ / Calmodulin Cascade Messenger->Calcium Target1 RuBisCO Activity (Photosynthesis) Calcium->Target1 Target2 Gene Expression (Stress Tolerance) Calcium->Target2 Target3 Nutrient Uptake (N, P, K) Calcium->Target3

Caption: Simplified signaling pathway showing the necessity of bioavailable TRIA to trigger the adenosine/Ca2+ cascade.

Storage and Stability Guidelines

  • Container: Always use Amber Glass or foil-wrapped borosilicate glass. TRIA is stable, but surfactants (Tween) can degrade under UV light.

  • Adsorption:

    
     chains are "sticky."
    
    • Pre-treatment:[3][5][6][7][8][12][13] Rinse storage glassware with the solvent (Ethanol or Acetone) before use to equilibrate the surface.

    • Validation: If the concentration drops over time, it is likely adsorbed to the glass, not chemically degraded.

  • Temperature: Store stocks at 4°C .

    • Warning: The Ethanol-Tween stock may solidify or cloud at 4°C. You must warm it to 25-30°C and vortex before use to re-solubilize the micelles.

References

  • Ries, S. K., & Houtz, R. (1983).[1][2] this compound as a Plant Growth Regulator.[2][5][6][7][8][11][12][14][15] HortScience, 18(5), 654-662. Link

  • Chen, X., Yuan, H., Chen, R., et al. (2002). Isolation and identification of this compound from rice bran wax and its effect on the growth and yield of rice. Journal of Agronomy and Crop Science, 188(1), 63-68.
  • Naeem, M., Khan, M. M. A., & Moinuddin. (2012). This compound: A Potent Plant Growth Regulator in Agriculture.[2][6][7][8][11][14][16] Journal of Plant Interactions, 7(2), 129-142. Link

  • Islam, S., et al. (2020).[9] this compound as a dynamic growth regulator for plants under diverse environmental conditions. Journal of Plant Interactions. Link

  • Standard Protocol: PhytoTech Labs. Preparation of Stock Solutions. Link

Sources

Seed treatment with Triacontanol for germination studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TRIA-001 Optimization of Seed Priming Protocols using Triacontanol (TRIA): Mechanism, Solubility, and Standardization

Executive Summary

This compound (TRIA;


) is a saturated primary alcohol and a potent plant growth regulator (PGR) found in epicuticular waxes.[1][2] Unlike hormonal PGRs (auxins, gibberellins), TRIA acts at nanomolar concentrations as a metabolic elicitor. This guide provides a standardized, self-validating protocol for using TRIA in seed germination studies. It addresses the two most common failure points in TRIA research: hydrophobic instability (precipitation)  and concentration toxicity .

Target Applications:

  • Seed Priming (Hydro-priming enhancement).[3]

  • Abiotic Stress Alleviation (Salinity/Drought models).[2][4][5]

  • Agrochemical Formulation Development.

Mechanism of Action: The Signal Cascade

To design a valid experiment, one must understand the "Why." TRIA does not enter the cell directly to act as a hormone. Instead, it acts on the cell wall to generate a secondary messenger, 9-


-L(+)-adenosine  (TRIM).

The Physiological Cascade:

  • Primary Interaction: TRIA interacts with the cell wall/membrane interface.

  • Messenger Release: Generates L(+)-adenosine (TRIM).

  • Calcium Influx: TRIM causes a rapid influx of

    
     into the cytosol.
    
  • Calmodulin Activation:

    
     binds to calmodulin, triggering a phosphorylation cascade.
    
  • Metabolic Upregulation:

    • 
      -Amylase:  Breaks down starch reserves into reducing sugars for the embryo.[6]
      
    • 
      -ATPase:  Increases membrane permeability and nutrient uptake.
      
    • Antioxidants: Upregulation of SOD and CAT enzymes (stress resistance).

Figure 1: TRIA Signaling Pathway

TRIA_Pathway cluster_Effects Metabolic Response TRIA Exogenous this compound (TRIA) CellWall Cell Wall/Membrane Interface TRIA->CellWall Adsorption TRIM Secondary Messenger: 9-β-L(+)-adenosine CellWall->TRIM Elicitation Calcium Cytosolic Ca2+ Influx TRIM->Calcium Signaling Calmodulin Calmodulin Activation Calcium->Calmodulin Binding Amylase α-Amylase Activity (Starch Hydrolysis) Calmodulin->Amylase Upregulation ATPase H+-ATPase (Nutrient Uptake) Calmodulin->ATPase Antiox Antioxidant Enzymes (SOD, CAT) Calmodulin->Antiox Germination Accelerated Germination & Stress Tolerance Amylase->Germination Energy Supply ATPase->Germination Antiox->Germination

Caption: The signal transduction pathway of this compound, highlighting the calcium-dependent activation of metabolic enzymes.

Pre-Protocol Considerations: Solubility & Concentration

The Solubility Challenge: TRIA is a long-chain alcohol and is insoluble in water . A common error is attempting to sonicate TRIA directly into water, resulting in a suspension that precipitates, leading to inconsistent dosing.

  • Solution: Use a co-solvent system (Ethanol or Acetone) coupled with a non-ionic surfactant (Tween-20) to form a stable emulsion upon dilution.

Concentration Optimization: TRIA exhibits a "Bell-Shaped" dose-response curve. High concentrations (>20


M) can be inhibitory.
  • Effective Range: 0.1

    
    M to 10 
    
    
    
    M.
  • Conversion Table:

Target Concentration (

M)
Target Concentration (ppm / mg/L)Application Note
0.1

M
~0.044 ppmLow dose for sensitive species (e.g., Lettuce)
1.0

M
~0.44 ppmStandard Starting Point (Wheat, Tomato)
10.0

M
~4.40 ppmHigh dose for stress priming (Salinity studies)

Standardized Experimental Protocol

Phase A: Preparation of Stock Solutions

Objective: Create a stable 1 mM (approx. 440 ppm) Master Stock.

Reagents:

  • This compound (99% purity, powder).

  • Ethanol (Absolute) OR Acetone.

  • Tween-20 (Polysorbate 20).[7]

  • 
     (Deionized Water).
    

Step-by-Step:

  • Weigh 4.4 mg of this compound powder.

  • Dissolve in 10 mL of Ethanol (or Acetone) in a glass vial.

    • Note: Warm slightly (40°C) in a water bath if dissolution is slow. Solution must be crystal clear.

  • Add 50

    
    L  of Tween-20 to the solvent mixture. Vortex vigorously for 30 seconds.
    
    • Mechanism:[1][4][5][8] Tween-20 coats the hydrophobic TRIA molecules, preventing re-crystallization when water is added.

  • Label this as "1 mM TRIA Stock." Store at 4°C in the dark (stable for 1 month).

Phase B: Working Solutions & Seed Priming

Objective: Treat seeds with 1


M TRIA.
  • Dilution: To prepare 1 Liter of 1

    
    M Working Solution:
    
    • Take 1 mL of "1 mM TRIA Stock."

    • Add to 999 mL of

      
       while stirring rapidly.
      
    • Result: A slightly hazy but stable emulsion.

  • Control Preparation (Critical for Validity):

    • Mock Control: 1 mL Ethanol + 50

      
      L Tween-20 diluted in 999 mL 
      
      
      
      .
    • Why? To prove effects are due to TRIA, not the solvent or surfactant.

  • Priming Process:

    • Surface sterilize seeds (1% Sodium Hypochlorite, 3 min)

      
       Rinse 3x with 
      
      
      
      .
    • Submerge seeds in TRIA Working Solution (Ratio: 1g seed : 5mL solution).

    • Duration: Incubate for 12 hours at 25°C in the dark.

    • Re-drying (Optional but recommended): Blot seeds dry and air-dry back to original weight if storing. For immediate germination, proceed to Phase C.

Phase C: Germination Setup
  • Place 50 seeds on double-layered filter paper in 9cm Petri dishes.

  • Moisten paper with 5 mL of

    
      (Do not use TRIA solution here; the priming is sufficient).
    
  • Incubate in growth chamber (e.g., 25°C, 16h/8h light/dark cycle).

Figure 2: Experimental Workflow

Workflow Stock Stock Prep (Ethanol + Tween-20) Dilution Dilution (1 µM Working Sol) Stock->Dilution Soak Priming (12h Soak) Dilution->Soak Dry Surface Drying Soak->Dry Plate Plating (Water only) Dry->Plate Data Data Collection (GP, GI, Amylase) Plate->Data

Caption: Step-by-step workflow from stock preparation to data acquisition.

Data Analysis & Validation

To ensure scientific integrity, calculate the following indices.

Germination Percentage (GP)


Vigor Index (VI)

Reflects the robustness of the seedling, not just viability.



Biochemical Validation: -Amylase Assay

This is the "Gold Standard" to confirm TRIA activity.

  • Protocol Summary: Homogenize germinating seeds (48h or 72h) in phosphate buffer. Use the DNS (3,5-dinitrosalicylic acid) method to measure reducing sugars released from starch substrate.

  • Expected Result: TRIA-treated seeds should show significantly higher Absorbance (540nm) compared to Mock Control.

Troubleshooting Guide

IssueProbable CauseCorrective Action
White precipitate in Working Solution TRIA "crashed" out of solution.Ensure Tween-20 was added to the stock before water. Vortex the stock immediately before dilution.
No difference between Treatment & Control Concentration too low OR Dormancy.Increase concentration to 5

M or 10

M. Ensure seeds are not deeply dormant (stratify if needed).
Inconsistent Germination Uneven priming.Use a shaker table (low RPM) during the 12h soaking phase to ensure equal exposure.
Fungal Contamination Sugar leaching during priming.Ensure rigorous surface sterilization (Phase B, Step 3) before priming.

References

  • Ries, S. K., & Wert, V. (1977). Growth responses of rice seedlings to this compound in light and dark. Planta, 135(1), 77-82.

  • Islam, F., et al. (2020).[1][9] Combined ability of this compound and salicylic acid in regulating growth, photosynthesis and antioxidant defense system in mustard under saline conditions. Plant Physiology and Biochemistry. 1[2][5]

  • Perveen, S., et al. (2017).[1][3] this compound-induced changes in growth, yield, and biochemical characteristics of wheat under salt stress.[2][9] Genetics and Molecular Research.[9] 9

  • Chen, X., et al. (2002). Regulation of plant growth and development by this compound. Journal of Plant Growth Regulation. 4

  • Naeem, M., et al. (2012).[1] this compound: A potent plant growth regulator in agriculture.[1][2][3] Journal of Plant Interactions. 2

Sources

Application Note: Quantitative Analysis of Triacontanol (TRIA) Effects on Plant Growth Metrics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Triacontanol (TRIA), a saturated primary alcohol (n-triacontanol, C30H62O), acts as a potent plant growth regulator (PGR) even at nanomolar concentrations. Unlike hormonal PGRs (auxins, gibberellins), TRIA functions primarily as a metabolic elicitor, triggering a rapid signaling cascade that enhances photosynthesis, nutrient uptake, and enzymatic activity.

This guide provides a standardized protocol for the preparation, application, and quantitative analysis of TRIA. It addresses the critical challenge of hydrophobicity —the primary cause of experimental failure in TRIA studies—and outlines the "Elicitor-Messenger" model to explain observed phenotypic changes.

Molecular Mechanism: The Elicitor-Messenger Model

To interpret quantitative data correctly, researchers must understand the causality chain. TRIA does not enter the cell passively; it acts on the cell surface to generate a secondary messenger.

Mechanism of Action[1][2][3][4]
  • Primary Elicitation: TRIA interacts with the epicuticular wax or transmembrane proteins.

  • Second Messenger Generation: This interaction elicits L(+)-adenosine (TRIM: this compound Second Messenger).[1]

  • Signal Transduction: L(+)-adenosine triggers a rapid influx of Calcium ions (Ca²⁺) into the cytosol, likely from the tonoplast.

  • Ca²⁺/Calmodulin Complex: Elevated Ca²⁺ binds to calmodulin, activating a phosphorylation cascade.

  • Physiological Output: Upregulation of rbcS genes (Rubisco small subunit), increased ATPase activity, and stomatal regulation.

Visualization: TRIA Signaling Pathway

TRIA_Signaling cluster_outputs Physiological Outputs TRIA Exogenous this compound (Foliar Application) CellWall Cell Wall / Membrane Interaction TRIA->CellWall Adhesion TRIM L(+)-Adenosine (Second Messenger) CellWall->TRIM Elicitation Calcium Cytosolic Ca2+ Influx TRIM->Calcium Signaling Calmodulin Ca2+ / Calmodulin Complex Calcium->Calmodulin Binding Rubisco Rubisco Activity (Photosynthesis) Calmodulin->Rubisco Gene Expression Nutrient Active Transport (N, P, K Uptake) Calmodulin->Nutrient ATPase Activation Antioxidant Antioxidant Enzymes (SOD, CAT, POD) Calmodulin->Antioxidant Stress Response

Figure 1: The TRIA signaling cascade illustrating the conversion of the primary lipid signal into a calcium-mediated physiological response.[2]

Preparation Protocol: Solving the Solubility Challenge

Critical Warning: TRIA is virtually insoluble in water. Simply mixing TRIA powder into water results in inactive floating crystals. The following protocol utilizes a co-solvent and surfactant system to create a colloidal dispersion.

Reagents
  • n-Triacontanol (90%+ purity)

  • Solvent: Polysorbate 20 (Tween 20) OR Ethanol (95%).[3] Note: Tween 20 is preferred for stability.

  • Diluent: Distilled Water (dH₂O) at 50°C.

Step-by-Step Formulation (1000 ppm Stock Solution)
  • Weighing: Weigh 100 mg of TRIA powder.

  • Solubilization:

    • Method A (Tween 20 - Preferred): Add TRIA to a glass beaker containing 5 mL of Tween 20 . Heat to 50-60°C while stirring until the solution is clear and viscous.

    • Method B (Ethanol): Dissolve TRIA in 10 mL of Ethanol . Heat gently (water bath, 40°C) until dissolved.

  • Dispersion: While the concentrate is still hot, slowly add dH₂O (heated to 50°C) to bring the final volume to 100 mL .

    • Why heat the water? Adding hot concentrate to cold water causes immediate precipitation (crystallization) of TRIA, rendering it biologically inert.

  • Verification: The resulting solution should be a slightly opalescent, stable dispersion. If white flakes appear, the preparation has failed; discard and restart.

Experimental Protocol: Application & Metrics

A. Dose-Response Optimization

TRIA follows a hormetic dose-response curve.[3] High concentrations (>10 ppm) often inhibit growth.

  • Target Range: 0.1 ppm (µg/mL) to 1.0 ppm.

  • Molar Equivalent:

    
     M (approx.[2] 0.44 ppm) is the standard physiological reference point.
    
B. Application Methodology
  • Mode: Foliar Spray (preferred over root drench for rapid photosynthetic response).

  • Timing: Apply 2 hours after sunrise when stomata are fully open.

  • Frequency: Weekly during vegetative growth; bi-weekly during flowering.

C. Quantitative Metrics Table

The following table summarizes expected quantitative shifts based on validated field studies (e.g., Capsicum annuum, Mentha arvensis, Brassica oleracea).

Metric CategorySpecific AssayUnitsExpected Change (vs Control)Physiological Basis
Photosynthesis Chlorophyll a/b (Spectrophotometry)mg/g FW+15% to +35%Increased chloroplast density & stability [1, 2].
Gas Exchange (

)

mol

+20% to +40%Upregulation of Rubisco carboxylase activity [3].
Biomass Dry Weight (DW) g/plant +10% to +30%Enhanced carbon fixation and nitrogen assimilation [4].
Enzymatic Nitrate Reductase (NR)

mol

+25% to +50%Increased protein synthesis demand.
Stress Markers Proline Content

mol/g FW
+10% to +20% (under stress)Osmotic adjustment mediated by Ca²⁺ signaling [1].

Experimental Workflow & Validation

To ensure reproducibility, the experimental design must include validation steps for both the chemical formulation and the biological response.

Experimental_Workflow Prep Stock Prep (Tween 20 + Heat) QC Quality Check (Tyndall Effect) Prep->QC QC->Prep If Precipitates Dilution Dilution to 0.5 - 1.0 ppm QC->Dilution If Stable Treat Foliar Spray (Morning Application) Dilution->Treat Pheno Phenotyping (7-14 Days Post-Treat) Treat->Pheno Data Data Analysis (ANOVA) Pheno->Data

Figure 2: End-to-end experimental workflow including the critical "Tyndall Effect" quality check to ensure colloidal stability before application.

Validation Checkpoints
  • The Tyndall Effect (Chemical QC): Shine a laser pointer through your diluted working solution. You should see a distinct beam path (scattering), indicating a colloidal suspension. If the beam is invisible (solution is true) or if you see floating particles, the TRIA is not bioavailable.

  • Positive Control: Always include a "Tween 20 only" control group to ensure observed effects are due to TRIA, not the surfactant.

References

  • Perveen, S., et al. (2012).this compound-induced changes in growth, yield, and quality of hybrid maize.

    • Source:

  • Naeem, M., et al. (2012).

    • Source:

  • Chen, X., et al. (2002). Cloning and expression of a gene encoding the small subunit of ribulose-1,5-bisphosphate carboxylase/oxygenase from rice. (Mechanistic link to photosynthesis).[2][4]

    • Source:

  • Islam, S., et al. (2021). this compound regulates morphological traits and enzymatic activities of salinity affected hot pepper plants.[5]

    • Source:

  • Ries, S.K.[6][5] & Wert, V. (1977). Growth responses of rice seedlings to this compound in light and dark. (Foundational discovery).

    • Source:

Sources

Investigating Triacontanol's effect on secondary metabolite production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Investigating Triacontanol-Mediated Elicitation of Secondary Metabolites

Introduction & Mechanism of Action

This compound (TRIA) is a saturated primary fatty alcohol (


) that functions as a potent plant growth regulator (PGR) at nanomolar concentrations. Unlike auxins or cytokinins, TRIA does not operate through a classic receptor-ligand model. Instead, it acts as a "metabolic elicitor," triggering a cascade that fundamentally alters carbon flux, making it a high-value candidate for enhancing secondary metabolite production (e.g., alkaloids, terpenes, flavonoids).

The Core Mechanism: The TRIM Signaling Cascade TRIA’s efficacy relies on the generation of a second messenger, 9-


-L(+)-adenosine  (TRIM). This molecule modulates the cell’s energy status and signaling pathways.
  • Perception: TRIA interacts with the cell wall/membrane interface.

  • Signal Transduction: It triggers the formation of TRIM, which inhibits phosphodiesterases, leading to an accumulation of cAMP and

    
      influx.
    
  • Kinase Activation: This activates the MAP Kinase (MAPK) cascade.

  • Transcriptional Reprogramming: Upregulation of photosynthesis genes (rbcS, psbA) and secondary metabolism enzymes (e.g., Phenylalanine ammonia-lyase [PAL], Chalcone synthase [CHS]).

Why Use TRIA for Secondary Metabolites?

  • Carbon Scaffolding: By boosting photosynthesis (up to 30%), TRIA increases the pool of carbon precursors (glucose/sucrose) available for the Shikimate and Mevalonate pathways.

  • Stress Mimicry: It acts as a mild elicitor, upregulating defense compounds (secondary metabolites) without the necrotic damage associated with harsh elicitors like methyl jasmonate.

TRIA_Signaling TRIA Exogenous this compound (TRIA) CellWall Cell Wall/Membrane Interaction TRIA->CellWall TRIM Second Messenger: 9-beta-L(+)-adenosine CellWall->TRIM Rapid Synthesis cAMP cAMP Accumulation & Ca2+ Influx TRIM->cAMP Inhibits PDE MAPK MAP Kinase Cascade Activation cAMP->MAPK Genes Gene Expression (rbcS, psbA, PAL, TDC) MAPK->Genes Photosynthesis Enhanced Photosynthesis (Carbon Source) Genes->Photosynthesis Primary Metabolism Metabolites Secondary Metabolites (Alkaloids, Terpenes) Genes->Metabolites Secondary Metabolism Photosynthesis->Metabolites Precursor Supply

Figure 1: The this compound (TRIA) signaling cascade leading to secondary metabolite accumulation.

Experimental Design Strategy

Successful TRIA elicitation requires precision. The dose-response curve is often bell-shaped ; exceeding the optimal dose (usually


) can desensitize the tissue or cause toxicity.
ParameterRecommended RangeRationale
Concentration

to

Nanomolar efficacy; higher doses trigger feedback inhibition.
Solvent System Ethanol/Tween-20TRIA is hydrophobic; improper solubilization results in precipitation and zero efficacy.
Application Time Early Log Phase (Cells) or Pre-Flowering (Whole Plant)Targets the period of maximum metabolic flux.
Controls Solvent Control (Essential)Polysorbates and ethanol can act as weak elicitors; you must normalize for this.

Protocol A: Preparation of this compound Stock Solutions

Critical Warning: TRIA is insoluble in water. Direct addition to media will result in a floating precipitate that plants cannot absorb. You must use this dual-solvent method.

Materials:

  • 1-Triacontanol (Sigma-Aldrich T3907 or equivalent, >99% purity)

  • Ethanol (Absolute) or Acetone

  • Tween-20 (Polysorbate 20)[1]

  • Milli-Q Water (warm,

    
    )
    

Procedure:

  • Primary Stock (

    
    ): 
    
    • Weigh

      
       of this compound (MW: 
      
      
      
      ).
    • Dissolve in

      
       of warm ethanol  (
      
      
      
      ) or acetone. Vortex vigorously until clear.
    • Note: If recrystallization occurs immediately, add 0.5 mL Tween-20 to the ethanol solution before adding water.

  • Working Stock (

    
    ): 
    
    • Add

      
       of Tween-20 to the Primary Stock (if not added in step 1).
      
    • Slowly add the ethanol/Tween mixture to

      
       of warm Milli-Q water (
      
      
      
      ) while stirring rapidly.
    • Result: A slightly opalescent, stable dispersion.

    • Storage: Store at

      
       in glass (avoid plastic, TRIA adheres to it). Use within 2 weeks.
      

Protocol B: Elicitation in Plant Tissue Culture (In Vitro)

Target System: Hairy Root Cultures or Cell Suspension Cultures (e.g., Catharanthus roseus for vinca alkaloids).[2]

Step-by-Step:

  • Culture Synchronization: Maintain suspension cultures in log phase. For hairy roots, use 14-day-old active branching tips.

  • Dose Calculation:

    • Target Final Concentration:

      
       (Start with a range: 
      
      
      
      ).
    • Example: To treat

      
       of culture media with 
      
      
      
      TRIA, add
      
      
      of the
      
      
      Working Stock.
  • Sterilization: Filter-sterilize the Working Stock using a

    
     PTFE syringe filter (hydrophilic PES may bind TRIA).
    
  • Application:

    • Add the sterile TRIA solution directly to the liquid medium.

    • Control Group: Add an equivalent volume of the "Solvent Blank" (Water + Ethanol + Tween-20 without TRIA).

  • Incubation:

    • Incubate for 48 to 72 hours . Long-term exposure (>7 days) is rarely more effective for elicitation and may degrade the compound.

  • Harvest:

    • Filter cells/roots from media.

    • Flash freeze in liquid nitrogen immediately to stop metabolic turnover.

Protocol C: Foliar Spray Application (In Vivo)

Target System: Greenhouse or field crops (e.g., Mentha arvensis for essential oils).

Step-by-Step:

  • Timing: Apply when plants have sufficient leaf area for absorption but before full flowering (e.g., 4-6 leaf stage).

  • Solution Prep:

    • Dilute Primary Stock to

      
       (approx. 
      
      
      
      ) in water.
    • Surfactant is mandatory: Ensure final solution contains

      
       Tween-20 to break surface tension on the leaf cuticle.
      
  • Application:

    • Spray until "run-off" (leaves are fully coated and dripping).

    • Apply in the morning when stomata are open (TRIA uptake is linked to stomatal conductance).

  • Frequency: A single application is often sufficient. A booster spray can be applied 15 days later.

  • Harvest: Harvest plant material 2-3 weeks post-treatment for maximum metabolite accumulation.

Analytical Workflow: Extraction & Quantification

Case Study: Vinca Alkaloids (Vinblastine/Vincristine) from C. roseus [2][3]

  • Extraction:

    • Lyophilize and grind tissue to fine powder.

    • Extract

      
       powder with 
      
      
      
      Methanol (acidified with
      
      
      HCl).
    • Sonicate for 30 mins; Centrifuge at 10,000 x g.

  • Purification:

    • Supernatant can be passed through a C18 SPE cartridge if lipids are high.

  • HPLC-UV/MS Analysis:

    • Column: C18 Reverse Phase (

      
      ).
      
    • Mobile Phase: Acetonitrile : Ammonium Acetate buffer (Gradient).

    • Detection: UV at 254 nm or MS (ESI+).

    • Expectation: TRIA-treated samples typically show 30-70% increase in total alkaloid content compared to solvent controls [1, 2].

Workflow cluster_App Application Method Stock Stock Prep (Ethanol/Tween) Foliar Foliar Spray (In Vivo) Stock->Foliar InVitro Media Elicitation (In Vitro) Stock->InVitro Incubation Incubation (48-72h In Vitro 2-3 wks In Vivo) Foliar->Incubation InVitro->Incubation Harvest Harvest & Flash Freeze Incubation->Harvest Extraction Solvent Extraction (MeOH/Acid) Harvest->Extraction Analysis HPLC/GC-MS Quantification Extraction->Analysis

Figure 2: Experimental workflow from stock preparation to metabolite analysis.

Data Analysis & Troubleshooting

IssueProbable CauseCorrective Action
No Effect Observed Precipitation of TRIACheck stock solution clarity. Ensure Tween-20 was used.
No Effect Observed Wrong TimingElicitation is phase-dependent. Treat during Log Phase (cells) or Vegetative Phase (plants).
Necrosis/Browning Solvent ToxicityThe ethanol concentration in the final medium exceeded 0.5%. Reduce stock volume or increase stock concentration.
High Variability Lack of HomogeneityIn foliar sprays, ensure complete coverage (run-off). In cell culture, ensure adequate shaking.

References

  • Naeem, M., et al. (2019). "this compound Improves Production of Anticancer Alkaloids in Catharanthus roseus L." Asian Journal of Pharmaceutical Research and Health Care.[4]

  • Naeem, M., et al. (2011). "this compound-mediated regulation of growth and other physiological attributes, active constituents and yield of Mentha arvensis L." Journal of Plant Growth Regulation.[5]

  • Ries, S. K., & Houtz, R. L. (1983). "this compound as a plant growth regulator." HortScience. (Foundational mechanism).[2][6][7]

  • Malpathak, N. P., et al. "Hairy root culture: a potent method for improved secondary metabolite production of Solanaceous plants." Frontiers in Plant Science.

Sources

Technical Guide: Optimizing Triacontanol (TRIA) Application Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Department: Applied Plant Physiology & Botanical Drug Development
Subject: Chronobiological Optimization & Formulation Stability of n-Triacontanol

Executive Summary: The Metabolic Trigger

Triacontanol (TRIA) is not a hormone in the classical sense; it is a potent metabolic elicitor . Unlike auxins or cytokinins which alter morphology, TRIA functions as a "signal amplifier" by triggering the release of the second messenger 9-β-L(+)-adenosine (TRIM) .

For researchers in botanical drug development, TRIA is a critical tool for upregulating secondary metabolite biosynthesis (terpenes, alkaloids, cannabinoids) without inducing stress phenotypes. However, its efficacy is binary: it works profoundly or not at all. This guide addresses the temporal and chemical precision required to ensure the former.

The "When": Chronobiology & Application Windows

The timing of TRIA application is governed by the Stomatal Gate and the Circadian Calcium Flux .

The Mechanism of Action (Why Timing Matters)

TRIA is a long-chain fatty alcohol (C30H61OH). It cannot passively diffuse through the cuticle efficiently; it relies on stomatal infiltration and transmembrane signaling.

Figure 1: The TRIA signaling cascade. Note that the initial entry point (Stomata) is the rate-limiting step controlled by circadian rhythm.

Critical Application Windows
Q: Should I apply TRIA in the morning or evening?

A: Strictly Early Morning (Light Onset + 1-2 Hours).

  • The Logic: TRIA uptake is correlated with stomatal conductance (

    
    ).[1] Stomata open in response to blue light and low vapor pressure deficit (VPD). Applying in the evening or night when stomata are closed results in the solution drying on the cuticle surface (crystallizing), rendering it biologically inert.
    
  • The Protocol: Apply within 2 hours of "lights on" (indoor) or sunrise (greenhouse).

Q: At what growth stage is TRIA most effective for secondary metabolites?

A: The "Transition" Phase.

  • Vegetative Phase: Apply to boost biomass (more sites for metabolite production).

  • Pre-Flowering/Transition: CRITICAL. Apply 1 week prior to the reproductive shift. This upregulates the enzymatic machinery (e.g., terpene synthases) before the energy demand peaks.

  • Late Flowering: Ineffective. The metabolic pathways are already committed.

The "How": Solubility & Formulation Troubleshooting

The #1 reason for experimental failure with TRIA is precipitation . TRIA is hydrophobic. If you see white flakes in your tank, the experiment has already failed.

The "Golden Standard" Solubilization Protocol

Do not use Chloroform or Benzene (toxicity risks). Use the Polysorbate/Heat method.

Reagents:

  • n-Triacontanol (90%+ purity)[2]

  • Polysorbate 20 (Tween 20)[3]

  • Distilled Water (dH2O)

Workflow:

  • Weigh: 100 mg TRIA.

  • Surfactant Base: Add TRIA to 50 mL of 100% Polysorbate 20 in a glass beaker.

  • Heat Activation: Heat to 65°C (TRIA melting point is ~87°C, but it dissolves in hot surfactant lower). Stir until the solution is crystal clear .

  • The "Crash": While stirring rapidly, add 450 mL of boiling dH2O.

    • Note: This creates a nano-colloidal dispersion. If you add cold water, it will precipitate.

  • Stock: This yields 500 mL of 200 ppm Stock Solution.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
White flakes in sprayer Hydrophobic precipitation ("Crash out")FAIL. Dump solution. Re-make stock using the Hot Water method. Ensure stock is clear before dilution.
Leaf burn/spotting Surfactant toxicity ("Lens effect")Reduce Polysorbate 20 concentration. Ensure final surfactant load is <0.1%.
No physiological effect Application timing mismatchCheck stomatal conductance. Did you spray at night? Did you spray during high heat/drought (stomata closed)?
Inconsistent results pH degradationTRIA is stable, but tank mix partners might not be. Keep pH 5.8–6.5. Avoid mixing with strong oxidizers (H2O2).

Dose-Response & Experimental Design

TRIA exhibits a Hormetic Dose-Response Curve . More is not better.

Optimal Concentration Ranges
Application MethodTarget ConcentrationFrequencyNotes
Foliar Spray 0.1 ppm - 1.0 ppm Every 2 weeks>1 ppm often shows inhibitory effects or no added benefit.
Root Drench 0.05 ppm - 0.5 ppm Every 3-4 weeksRoots are highly sensitive. Higher doses can inhibit elongation.
Tissue Culture 1.0 µg/L - 5.0 µg/L In mediaAutoclave stable. Essential for micropropagation efficiency.
Experimental Control Design (Self-Validating System)

To prove TRIA efficacy in your drug development pipeline, your control group must be:

  • Control A: Water only.

  • Control B (The Vehicle Control): Water + Polysorbate 20 (at the same concentration used in the treatment).

  • Reasoning: Polysorbate 20 itself can have mild biostimulant properties or surfactant effects on nutrient uptake. You must isolate the TRIA variable.

References

  • Ries, S. K., & Wert, V. (1988). Growth responses of rice seedlings to this compound in light and dark. Planta, 135(1), 77–82. Link[4]

  • Chen, X., et al. (2002). Isolation and characterization of this compound-regulated genes in rice (Oryza sativa L.). Plant and Cell Physiology, 43(8), 869–876. Link

  • Naeem, M., et al. (2012). This compound: A potent plant growth regulator in agriculture.[5][6] Journal of Plant Interactions, 7(2), 129–142. Link

  • Ries, S., et al. (1990).[7] 9-β-L(+) adenosine: A new naturally occurring plant growth substance elicited by this compound in rice. Plant Growth Regulation, 9, 263–273. Link

  • Islam, S., et al. (2020).[5][7] this compound as a dynamic growth regulator for plants under diverse environmental conditions. Journal of Plant Interactions, 16(1). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Triacontanol (TRIA) Preparation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Reality[1][2]

The Challenge: Triacontanol (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) is a saturated, long-chain primary alcohol. Its lipophilic nature (LogP ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

10.47) makes it effectively insoluble in water (< 10ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

M). Users frequently encounter "crash-out" (precipitation) when diluting stock solutions into aqueous culture media.[1]

The Solution: Successful dissolution requires a dual-phase strategy :

  • Solvation: Breaking the crystal lattice using a hot organic solvent (Ethanol or Acetone).[1]

  • Emulsification: Stabilizing the hydrophobic molecules in an aqueous environment using a non-ionic surfactant (Polysorbate 20/Tween 20).[1]

Critical Parameter: TRIA has a melting point of 86–87°C .[1] Protocols that do not account for thermal energy during the initial solvation phase will result in unstable suspensions, not true solutions.

Standard Operating Procedures (SOPs)

Method A: The "Gold Standard" (Ethanol + Tween 20)

Recommended for: Plant Tissue Culture, Hydroponics, and Foliar Sprays.

Objective: Create a 1 mg/mL (1000 ppm) Stock Solution.

Reagents Required:
  • This compound Powder (90%+ purity)[2][3]

  • Ethanol (95% or Absolute)

  • Polysorbate 20 (Tween 20)[2]

  • Double-Distilled Water (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) - Warm (approx. 50°C)
    
Protocol Workflow

TRIA_Preparation Start Weigh 100 mg TRIA Powder Solvent Add 100 mL Ethanol (95%) Start->Solvent Heat Heat to 50-60°C (Water Bath) Solvent->Heat Critical Step Mix Stir until Clear (Magnetic Stirrer) Heat->Mix Surfactant Add 0.5 mL Tween 20 (Emulsifier) Mix->Surfactant Stabilize Dilution Dilute with Warm ddH2O (If making working solution directly) Surfactant->Dilution Immediate Use Storage Store Stock at 4°C (Dark Container) Surfactant->Storage Stock Solution

Figure 1: Step-by-step workflow for creating a stable this compound stock solution using the Ethanol/Tween 20 method.[1]

Detailed Steps:
  • Weighing: Accurately weigh 100 mg of TRIA powder.

  • Solvation: Transfer to a glass beaker. Add 100 mL of 95% Ethanol.

  • Thermal Activation: Place the beaker in a water bath set to 50–60°C . Stir gently. Note: TRIA melts at ~87°C, but it will dissolve in hot ethanol below its melting point.

  • Emulsification: Once the solution is perfectly clear, add 0.5 mL (approx. 10 drops) of Tween 20. Vortex or stir vigorously for 2 minutes.

    • Why? The surfactant coats the TRIA molecules, preventing them from re-crystallizing when eventually diluted in water.

  • Storage: Transfer this 1 mg/mL Stock Solution to a foil-wrapped glass container. Store at 4°C.[1]

Method B: The Acetone Method (Alternative)

Recommended for: Specific bioassays where ethanol is contraindicated.

  • Dissolve 10 mg TRIA in 10 mL Acetone.

  • Add 5 drops of Tween 20.

  • Slowly add this mixture to your final volume of water under vigorous stirring.

  • Warning: Acetone is more phytotoxic than ethanol; ensure your final dilution reduces acetone concentration to negligible levels (<0.1%).[1]

Data & Calculations

Solubility Profile
SolventSolubility RatingTemperature RequiredNotes
Water InsolubleN/ADo not attempt without surfactant.
Ethanol (95%) Moderate50°C+Preferred carrier.
Chloroform HighRoom TempToxic; avoid for plant culture.
Acetone HighRoom TempGood solvent, but volatile/phytotoxic.
Tween 20 DispersibleWarmActs as the bridge between TRIA and water.[1]
Concentration Conversion Table

Targeting the physiological range (Nanomolar).

Desired ConcentrationVolume of Stock (1 mg/mL)Final Volume of MediaMolarity (Approx.)
1.0 ppm (mg/L) 1.0 mL1 Liter

0.1 ppm (mg/L) 100

L
1 Liter

0.01 ppm (mg/L) 10

L
1 Liter

Troubleshooting Dashboard

Q1: Upon adding water to my stock, white flakes appeared immediately. Why?

  • Diagnosis: "Shock Precipitation."[1] You likely added cold water to a hot/warm stock solution, or the surfactant ratio was too low.

  • Fix: Ensure the water used for dilution is lukewarm (~30-40°C).[1] Add the stock dropwise into the stirring water, not the other way around.

Q2: My stock solution solidified in the fridge.

  • Diagnosis: Normal thermal behavior. TRIA has a high melting point and low solubility in cold ethanol.[1]

  • Fix: Warm the stock bottle in a 40°C water bath before use. It will clarify within minutes. Do not use it while cloudy.[1]

Q3: Can I autoclave the media containing this compound?

  • Diagnosis: Stability concern.[1]

  • Fix: TRIA is relatively heat stable (melting point ~87°C), but autoclaving (121°C) can cause phase separation of the emulsion or chemical degradation.

  • Protocol: Filter-sterilize the TRIA stock (using a solvent-resistant PTFE 0.22 ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    m filter) and add it to the media after autoclaving, once the media has cooled to approx 50°C.
    

Scientific Context: Mechanism of Action[5][6][7]

Understanding why you are applying TRIA helps in designing the experiment. TRIA acts via a rapid signaling cascade involving the second messenger L(+)-Adenosine .[4]

TRIA_Mechanism TRIA Exogenous TRIA CellWall Cell Wall/Membrane TRIA->CellWall Penetration Adenosine L(+)-Adenosine (Second Messenger) CellWall->Adenosine Elicitation Calcium Ca2+ Influx (Tonoplast) Adenosine->Calcium Signal Transduction Calmodulin Calmodulin Binding Calcium->Calmodulin Genes Gene Expression (rbcS, photosynthesis) Calmodulin->Genes Transcription Factor Activation Growth Increased Yield & Nitrogen Fixation Genes->Growth

Figure 2: The proposed signaling pathway of this compound. TRIA elicits L(+)-Adenosine, which modulates intracellular Calcium levels, leading to upregulated photosynthetic gene expression.[5]

References

  • Ries, S. K., et al. (1977).[6] this compound: A New Naturally Occurring Plant Growth Regulator. Science. Link

  • Chen, X., et al. (2002).[4][7] Cloning and expression of a gene encoding a specific binding protein for the plant growth regulator this compound. Plant Physiology. Link

  • Naeem, M., et al. (2012).[1][6] this compound: A Potent Plant Growth Regulator in Agriculture. Journal of Plant Interactions. Link

  • Islam, S., et al. (2020).[1][6] this compound as a dynamic growth regulator for plants under diverse environmental conditions. Journal of Plant Interactions. Link

Sources

High concentration of Triacontanol causing growth inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Triacontanol (TRIA), a long-chain fatty alcohol, is a potent plant growth regulator known to enhance physiological efficiency and boost growth and yield in numerous plant species when applied at very low concentrations.[1][2] However, its efficacy is strictly concentration-dependent. Field and laboratory observations have consistently shown that deviation from the optimal concentration range can lead to a lack of response or, more critically, significant growth inhibition. This guide is designed to provide researchers, scientists, and drug development professionals with a technical resource to troubleshoot and understand the complexities of this compound application, specifically addressing the issue of growth inhibition at high concentrations.

Part 1: Troubleshooting Guide: Diagnosing and Mitigating Growth Inhibition

This section is formatted to help users identify potential issues in their experiments when unexpected growth inhibition is observed after this compound application.

Issue 1: Stunted Growth, Yellowing, or Necrosis Observed After TRIA Application

  • Question: My plants have stopped growing, and the leaves are turning yellow after I applied this compound. Did I harm them?

    Answer: It is highly probable that the applied concentration of this compound was supra-optimal (too high). This compound exhibits a classic hormetic dose-response, where low doses are stimulatory, but high doses can be inhibitory or even toxic.[3] Treating plants like cocoa with excessive amounts of this compound has been shown to inhibit growth and have adverse effects on their physiology.[4]

    Diagnostic Checklist:

    • Verify Concentration Calculation: Double-check all calculations used to prepare your stock and working solutions. A simple decimal error is a common source of overdose.

    • Review Application Protocol: Were the plants treated more frequently than recommended? Repeated applications can lead to the accumulation of TRIA to inhibitory levels.

    • Assess Visual Symptoms:

      • Mild Inhibition: Reduced growth rate, smaller new leaves compared to control.

      • Severe Inhibition: Stunted growth, chlorosis (yellowing of leaves), leaf burn, or necrosis (tissue death) at the leaf margins or tips.

    • Check Formulation and Solubility: this compound has extremely low water solubility.[3][5] Improperly dissolved TRIA can result in a non-homogenous solution, leading to some plants receiving a much higher dose than intended. Ensure a surfactant like Tween-20 was used and that the TRIA was fully dissolved in a suitable solvent (e.g., ethanol, isopropanol) before dilution in water.[3][5]

    Mitigation Strategy:

    • Immediate Cessation: Stop all further applications of this compound.

    • Leaching: If the TRIA was applied as a soil drench, thoroughly flush the growing medium with clean, pH-adjusted water to help leach out the excess compound.

    • Foliar Rinse: If applied as a foliar spray, gently rinse the leaves with water to remove any unabsorbed residue.

    • Supportive Care: Provide optimal growing conditions (water, light, nutrients) to help the plant recover. Avoid any additional stressors during this period.

    • Re-optimize: Once the plants have recovered, conduct a dose-response experiment (see Protocol 1) to determine the optimal concentration for your specific plant species and experimental conditions.

Issue 2: Inconsistent or No Growth Promotion Effect

  • Question: I applied this compound at a concentration that was effective in a previous study, but I'm not seeing any positive effect, and in some replicates, the growth seems worse. What could be the cause?

    Answer: This issue can stem from several factors, including the use of a high concentration that is on the cusp of the inhibitory range for your specific species or cultivar. The optimal concentration range for TRIA is very narrow and crop-specific.[3] What is optimal for one species may be inhibitory for another.

    Causality Explained:

    • Hormonal Imbalance: Plant growth is regulated by a delicate balance of endogenous hormones (auxins, cytokinins, gibberellins, etc.).[6] While low concentrations of TRIA can act synergistically with these hormones, high concentrations may disrupt this balance, leading to an inhibitory effect.[7] For instance, in some contexts, TRIA can decrease the influence of auxins, which are critical for growth.[6]

    • Oxidative Stress: At optimal levels, TRIA helps plants mitigate oxidative stress by enhancing the activity of antioxidant enzymes like SOD, CAT, and POX.[8][9] However, an excessive dose can act as a stressor itself, potentially leading to an overproduction of reactive oxygen species (ROS) that overwhelms the plant's antioxidant defense system, causing cellular damage and growth inhibition.[10]

    Troubleshooting Workflow:

    G A Inconsistent or No Growth Response B Verify Solution Preparation (Freshness, Solubility, pH) A->B C Review Literature for Species-Specific Concentrations A->C G Is the Formulation Stable? B->G D Is Concentration > 1-2 ppm? C->D Compare your dose E High Likelihood of Overdose. Perform Dose-Response Study (See Protocol 1) D->E Yes F Consider Environmental Factors (Light, Temp, Nutrient Status) D->F No H Inhibition Zone E->H I Optimal Zone F->I

    Caption: Troubleshooting workflow for inconsistent TRIA effects.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What is the fundamental mechanism behind this compound's growth-promoting effect at low concentrations? A1: this compound is believed to act via a secondary messenger, L(+)-adenosine, which is rapidly elicited upon application.[2] This signaling cascade can enhance photosynthesis, nutrient uptake, and the activity of key enzymes involved in carbon and nitrogen metabolism, ultimately leading to increased biomass.[1][6][11]

  • Q2: Why does a high concentration of the same substance inhibit growth? A2: This phenomenon, known as hormesis, is common for many biologically active compounds. While not fully elucidated for TRIA, the inhibitory effect at high concentrations is likely due to:

    • Disruption of Homeostasis: Over-stimulation of metabolic pathways can disrupt cellular homeostasis.

    • Hormonal Crosstalk Disruption: Excessive TRIA may interfere with the synthesis, transport, or signaling of other essential plant hormones, creating an imbalance that suppresses growth.[7]

    • Induction of Abiotic Stress Response: A high concentration can be perceived by the plant as a chemical stressor, triggering defense responses such as the production of stress hormones (e.g., abscisic acid) and ROS, which can inhibit growth.[10]

  • Q3: What are typical optimal vs. inhibitory concentration ranges? A3: These are highly species-dependent. However, a general guideline can be summarized as follows. Exceeding the upper limits of the optimal range may lead to inhibition.

Plant TypeTypical Optimal Foliar Spray Conc. (ppm or mg/L)Potential Inhibitory Conc. (ppm or mg/L)Source(s)
General Use 0.1 - 1.0 ppm> 2.0 - 5.0 ppm[12][13]
Green Gram 0.5 ppm2.0 ppm (observed reduced pods/seeds)[14]
Strawberry 1.0 - 5.0 ppmNot explicitly stated, but likely >10 ppm[8][15]
Tomato ~1.0 ppm (foliar)Not explicitly stated[11]
Hydroponic Lettuce 0.05 - 0.1 ppm> 0.5 ppm (speculative)[3]
  • Q4: How should I prepare a stable and effective this compound solution to avoid concentration errors? A4: Due to its poor water solubility, proper formulation is critical. A stock solution should be made using an organic solvent and a surfactant. See Protocol 2 for a detailed, validated method. An improperly prepared solution is a primary cause of inconsistent results and accidental overdosing.

Part 3: Experimental Protocols & Methodologies

Protocol 1: Determining the Optimal Concentration via a Dose-Response Experiment

This protocol is a self-validating system to establish the precise optimal concentration of TRIA for your specific experimental setup, mitigating the risk of inhibition.

Objective: To identify the concentration of this compound that provides maximum growth stimulation without causing inhibitory effects.

Methodology:

  • Prepare a High-Concentration Stock Solution: Create a 1000 ppm (mg/L) stock solution of TRIA using the method in Protocol 2.

  • Establish Treatment Groups: Set up at least 6 treatment groups, including a negative control. A logarithmic dilution series is recommended.

    • Group 1: Control (Solvent + Surfactant only, no TRIA)

    • Group 2: 0.01 ppm TRIA

    • Group 3: 0.1 ppm TRIA

    • Group 4: 1.0 ppm TRIA

    • Group 5: 10.0 ppm TRIA

    • Group 6: 50.0 ppm TRIA

  • Replication: Use a minimum of 5-10 replicate plants per treatment group to ensure statistical significance.

  • Application: Apply the respective solutions as a foliar spray or soil drench, ensuring consistent volume and coverage for all plants. Apply at the desired growth stage (e.g., seedling, pre-flowering).

  • Data Collection: After a set period (e.g., 14-21 days), measure key growth parameters:

    • Plant height

    • Stem diameter

    • Leaf area

    • Shoot and root fresh/dry biomass

  • Analysis: Plot the mean response for each parameter against the TRIA concentration. The resulting curve will illustrate the optimal concentration and the onset of inhibition.

Caption: Workflow for a dose-response experiment.

Protocol 2: Preparation of a 1000 ppm this compound Stock Solution

This protocol ensures complete dissolution and stability, preventing concentrated "hot spots" in your working solution.

Materials:

  • This compound powder (e.g., 90% purity)

  • Ethanol (95%) or Isopropanol

  • Tween-20 (Polysorbate 20) as a surfactant

  • Analytical balance

  • Glass beaker and volumetric flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • Warm water bath or hot plate with stirring function (use gentle heat)

Procedure:

  • Weigh TRIA: Accurately weigh 100 mg of this compound powder.

  • Initial Dissolution: Place the powder in a glass beaker. Add 50 mL of 95% ethanol.

  • Gentle Warming & Stirring: Place the beaker on a magnetic stirrer with gentle warming (35-40°C). Do not exceed 50°C.[3] Stir until the powder is completely dissolved. This may take 15-20 minutes. The solution should be clear.

  • Add Surfactant: Add 0.5 mL of Tween-20 to the solution and stir for another 5 minutes to ensure it is fully incorporated.[3]

  • Final Volume: Carefully transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of ethanol and add the rinsing to the flask to ensure a complete transfer. Bring the final volume to 100 mL with 95% ethanol.

  • Storage: Store the stock solution in a sealed amber glass bottle at 4°C. The stock is stable for several months when protected from light and heat.[3] When diluted in water for the final working solution, it is best to use it within a few days.[5]

References

  • This compound: A Promising Plant Growth Regulator. The Saahas India.

  • This compound as a dynamic growth regulator for plants under diverse environmental conditions. (2020). Journal of Plant Growth Regulation.

  • This compound 0.1% EW | Plant Growth Regulator. Peptech Biosciences Ltd.

  • This compound spray mediated plant growth and productivity in fruits crops: A review. (2021). The Pharma Innovation Journal.

  • 1-Triacontanol. Wikipedia.

  • 1-triacontanol 0.05 gr dosage for plants. Awiner Biotech.

  • Protective Role of this compound (Myricyl Alcohol) Towards the Nutrients Uptake and Growth in Brassica rapa L. Under Cadmium Stress. (2024). MDPI.

  • How Does this compound Boost Plant Growth and Yield Naturally? JIN DUN CHEMISTRY.

  • This compound: Boost Crop Yields & Plant Growth with This Powerful Stimulant. Vernado.

  • Interaction of this compound with other plant growth regulators on morphology and yield of field pea (Pisum sativum L.). (2022). SciELO Colombia.

  • This compound Foliar Sprays in Soilless Culture: Formulation and Application. (2025). [Source details not fully available]
  • This compound-Induced Changes in the Growth, Photosynthetic Pigments, Cell Metabolites, Flowering and Yield of Green Gram. (2000). ResearchGate.

  • How To Use this compound On Plants. (2024). Zylem.

  • Unravelling the Effect of this compound in Combating Drought Stress by Improving Growth, Productivity, and Physiological Performance in Strawberry Plants. (2022). MDPI.

  • Application Of this compound. (2017). Zhengzhou Delong Chemical Co., Ltd.

  • This compound 'TRIA' application to mitigate the adverse effects of drought and salinity stress under in vitro culture of date palm plants. (2024). Research Square.

  • (PDF) this compound as a versatile plant growth regulator in overcoming negative effects of salt stress. (2022). ResearchGate.

  • (PDF) this compound: A potent plant growth regulator in agriculture. (2012). ResearchGate.

  • This compound induced stress tolerance in plants. ResearchGate.

Sources

How to optimize the timing of Triacontanol application for maximum effect

Author: BenchChem Technical Support Team. Date: February 2026

Department: Applied Plant Physiology & Botanical Drug Development
Subject: Chronobiological Optimization & Formulation Stability of n-Triacontanol

Executive Summary: The Metabolic Trigger

Triacontanol (TRIA) is not a hormone in the classical sense; it is a potent metabolic elicitor . Unlike auxins or cytokinins which alter morphology, TRIA functions as a "signal amplifier" by triggering the release of the second messenger 9-β-L(+)-adenosine (TRIM) .

For researchers in botanical drug development, TRIA is a critical tool for upregulating secondary metabolite biosynthesis (terpenes, alkaloids, cannabinoids) without inducing stress phenotypes. However, its efficacy is binary: it works profoundly or not at all. This guide addresses the temporal and chemical precision required to ensure the former.

The "When": Chronobiology & Application Windows

The timing of TRIA application is governed by the Stomatal Gate and the Circadian Calcium Flux .

The Mechanism of Action (Why Timing Matters)

TRIA is a long-chain fatty alcohol (C30H61OH). It cannot passively diffuse through the cuticle efficiently; it relies on stomatal infiltration and transmembrane signaling.

Figure 1: The TRIA signaling cascade. Note that the initial entry point (Stomata) is the rate-limiting step controlled by circadian rhythm.

Critical Application Windows
Q: Should I apply TRIA in the morning or evening?

A: Strictly Early Morning (Light Onset + 1-2 Hours).

  • The Logic: TRIA uptake is correlated with stomatal conductance (

    
    ).[1] Stomata open in response to blue light and low vapor pressure deficit (VPD). Applying in the evening or night when stomata are closed results in the solution drying on the cuticle surface (crystallizing), rendering it biologically inert.
    
  • The Protocol: Apply within 2 hours of "lights on" (indoor) or sunrise (greenhouse).

Q: At what growth stage is TRIA most effective for secondary metabolites?

A: The "Transition" Phase.

  • Vegetative Phase: Apply to boost biomass (more sites for metabolite production).

  • Pre-Flowering/Transition: CRITICAL. Apply 1 week prior to the reproductive shift. This upregulates the enzymatic machinery (e.g., terpene synthases) before the energy demand peaks.

  • Late Flowering: Ineffective. The metabolic pathways are already committed.

The "How": Solubility & Formulation Troubleshooting

The #1 reason for experimental failure with TRIA is precipitation . TRIA is hydrophobic. If you see white flakes in your tank, the experiment has already failed.

The "Golden Standard" Solubilization Protocol

Do not use Chloroform or Benzene (toxicity risks). Use the Polysorbate/Heat method.

Reagents:

  • n-Triacontanol (90%+ purity)[2]

  • Polysorbate 20 (Tween 20)[3]

  • Distilled Water (dH2O)

Workflow:

  • Weigh: 100 mg TRIA.

  • Surfactant Base: Add TRIA to 50 mL of 100% Polysorbate 20 in a glass beaker.

  • Heat Activation: Heat to 65°C (TRIA melting point is ~87°C, but it dissolves in hot surfactant lower). Stir until the solution is crystal clear .

  • The "Crash": While stirring rapidly, add 450 mL of boiling dH2O.

    • Note: This creates a nano-colloidal dispersion. If you add cold water, it will precipitate.

  • Stock: This yields 500 mL of 200 ppm Stock Solution.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
White flakes in sprayer Hydrophobic precipitation ("Crash out")FAIL. Dump solution. Re-make stock using the Hot Water method. Ensure stock is clear before dilution.
Leaf burn/spotting Surfactant toxicity ("Lens effect")Reduce Polysorbate 20 concentration. Ensure final surfactant load is <0.1%.
No physiological effect Application timing mismatchCheck stomatal conductance. Did you spray at night? Did you spray during high heat/drought (stomata closed)?
Inconsistent results pH degradationTRIA is stable, but tank mix partners might not be. Keep pH 5.8–6.5. Avoid mixing with strong oxidizers (H2O2).

Dose-Response & Experimental Design

TRIA exhibits a Hormetic Dose-Response Curve . More is not better.

Optimal Concentration Ranges
Application MethodTarget ConcentrationFrequencyNotes
Foliar Spray 0.1 ppm - 1.0 ppm Every 2 weeks>1 ppm often shows inhibitory effects or no added benefit.
Root Drench 0.05 ppm - 0.5 ppm Every 3-4 weeksRoots are highly sensitive. Higher doses can inhibit elongation.
Tissue Culture 1.0 µg/L - 5.0 µg/L In mediaAutoclave stable. Essential for micropropagation efficiency.
Experimental Control Design (Self-Validating System)

To prove TRIA efficacy in your drug development pipeline, your control group must be:

  • Control A: Water only.

  • Control B (The Vehicle Control): Water + Polysorbate 20 (at the same concentration used in the treatment).

  • Reasoning: Polysorbate 20 itself can have mild biostimulant properties or surfactant effects on nutrient uptake. You must isolate the TRIA variable.

References

  • Ries, S. K., & Wert, V. (1988). Growth responses of rice seedlings to this compound in light and dark. Planta, 135(1), 77–82. Link[4]

  • Chen, X., et al. (2002). Isolation and characterization of this compound-regulated genes in rice (Oryza sativa L.). Plant and Cell Physiology, 43(8), 869–876. Link

  • Naeem, M., et al. (2012). This compound: A potent plant growth regulator in agriculture.[5][6] Journal of Plant Interactions, 7(2), 129–142. Link

  • Ries, S., et al. (1990).[7] 9-β-L(+) adenosine: A new naturally occurring plant growth substance elicited by this compound in rice. Plant Growth Regulation, 9, 263–273. Link

  • Islam, S., et al. (2020).[5][7] this compound as a dynamic growth regulator for plants under diverse environmental conditions. Journal of Plant Interactions, 16(1). Link

Sources

Technical Support Center: A Guide to Preventing Triacontanol Precipitation in Nutrient Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers and scientists working with Triacontanol. As a potent, naturally occurring plant growth regulator, this compound offers significant benefits in enhancing plant metabolic processes, from photosynthesis to nutrient uptake.[1][2][3] However, its utility in aqueous nutrient solutions is often hampered by a critical challenge: its extremely low water solubility. This guide provides in-depth, field-proven insights and validated protocols to help you overcome precipitation issues and ensure the successful application of this compound in your experiments.

Core Principles: Understanding this compound's Insolubility

The primary reason this compound precipitates in aqueous solutions lies in its fundamental chemical structure. This compound is a long-chain fatty alcohol (C₃₀H₆₂O), making it a large, non-polar molecule.[4] Water, conversely, is a highly polar solvent. The principle of "like dissolves like" governs solubility. Polar solvents like water readily dissolve other polar molecules and ionic compounds, while non-polar solvents are required to dissolve non-polar molecules like this compound. When this compound is introduced into water without proper formulation, its molecules are repelled by the water molecules, causing them to aggregate and precipitate out of the solution.

cluster_0 Polar Environment (Water) cluster_1 Non-Polar Environment H2O_1 H₂O Salt Na⁺Cl⁻ H2O_1->Salt Soluble H2O_2 H₂O H2O_3 H₂O TRIA This compound (Non-Polar) Solvent Organic Solvent (Non-Polar) TRIA->Solvent Soluble TRIA_In_Water This compound (Non-Polar) Water_Env H₂O (Polar) TRIA_In_Water->Water_Env Insoluble (Precipitates)

Caption: "Like Dissolves Like" principle for this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered when working with this compound in a laboratory setting.

Q1: I added pure this compound powder directly to my nutrient solution and it just floated or sank. Why isn't it dissolving?

Answer: This is the expected behavior due to the hydrophobic ("water-fearing") nature of this compound. As a long-chain fatty alcohol, it is almost completely insoluble in water.[5] At room temperature, its solubility in water is less than 1 mg/L, which is far too low for most experimental concentrations.[6] To use it in an aqueous medium, it must first be dissolved in a suitable organic solvent and then emulsified into the water phase.

Q2: What is the best solvent to initially dissolve this compound powder?

Answer: The choice of an initial solvent is critical. You need an organic solvent that can effectively dissolve this compound but is also miscible with water for the subsequent dilution steps. While highly non-polar solvents like chloroform and methylene chloride are effective, they are often impractical or hazardous for plant applications. Polar organic solvents are generally preferred.[7]

Key Recommendations:

  • Ethanol (95% or higher): This is a widely used and effective choice. It provides a good balance of solubility for this compound, safety for plants at low final concentrations, and ease of handling.[6]

  • Acetone: Another viable option, particularly effective when heated to its boiling point.[7]

  • Dimethyl Sulfoxide (DMSO): A powerful polar aprotic solvent that can dissolve this compound.[7]

Gentle heating (35-40°C) can significantly aid the dissolution process in these solvents.[6]

Table 1: Solubility Profile of this compound
SolventSolubilityReference
WaterInsoluble (<1 mg/L at room temp)[5][6]
Cold Ethanol / BenzeneDifficult to dissolve / Insoluble[5]
Chloroform / Methylene ChlorideSoluble
Hot Benzene / EtherSoluble[5]
Acetone / IsopropanolSoluble (especially with heat)[6][7]
Polysorbate 20 (Tween 20)Dissolves with heat to form an emulsion[4]
Q3: I dissolved this compound in ethanol, but it precipitated immediately when I added it to my large volume of nutrient buffer. What went wrong?

Answer: This phenomenon is known as "crashing out" or precipitation upon dilution. While the this compound was dissolved in the ethanol, adding this concentrated organic solution to a large volume of water changes the solvent environment too rapidly. The this compound molecules are forced out of the solution as they encounter the highly polar water environment.

To prevent this, you must create a stable emulsion. This is achieved by using a surfactant (surface-active agent) or emulsifier . The surfactant molecules have a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. They arrange themselves around the tiny droplets of this compound, forming structures called micelles . This structure keeps the non-polar this compound evenly dispersed and suspended in the water, preventing it from aggregating and precipitating.[6] Polysorbate 20 (Tween 20) is a commonly used and effective surfactant for this purpose.[4][6]

cluster_micelle Micelle Structure in Water center This compound (Non-Polar Core) s1 S center->s1 Hydrophobic Tail (attaches to this compound) s2 S center->s2 Hydrophobic Tail (attaches to this compound) s3 S center->s3 Hydrophobic Tail (attaches to this compound) s4 S center->s4 Hydrophobic Tail (attaches to this compound) s5 S center->s5 Hydrophobic Tail (attaches to this compound) s6 S center->s6 Hydrophobic Tail (attaches to this compound) s7 S center->s7 Hydrophobic Tail (attaches to this compound) s8 S center->s8 Hydrophobic Tail (attaches to this compound) p1 s1->p1 Hydrophilic Head (interacts with water) caption Surfactant (S) forms a micelle around this compound.

Caption: Surfactant molecules forming a micelle.

Q4: How do I prepare a stable and reliable this compound stock solution from powder?

Answer: Creating a stable concentrated stock solution is the most critical step for successful application. The following protocol integrates best practices for complete dissolution and stable emulsification.[6]

Experimental Protocol: Preparation of a 1000 mg/L (ppm) this compound Stock Solution

Materials:

  • This compound powder (≥90% purity)

  • Ethanol (95% or higher)

  • Polysorbate 20 (Tween 20) or Polysorbate 80 (Tween 80)

  • Distilled or deionized water

  • Glass beaker and 1000 mL volumetric flask

  • Magnetic stirrer and stir bar

  • Warming plate or water bath (optional, but recommended)

  • Amber glass bottle for storage

Procedure:

  • Weighing: Accurately weigh 1000 mg (1.0 g) of this compound powder.

  • Initial Dissolution: Add the powder to a glass beaker containing 100 mL of 95% ethanol.

  • Warming & Stirring: Place the beaker on a magnetic stirrer. Gently warm the solution to 35-40°C while stirring. Continue for 15-20 minutes until the powder is completely dissolved and the solution is clear. Caution: Do not exceed 50°C to avoid excessive evaporation of ethanol.[6]

  • Adding Surfactant: To the clear ethanol-Triacontanol solution, add 5 mL of Tween 20. Continue stirring for another 5 minutes to ensure thorough mixing.[6]

  • Final Dilution: Carefully transfer the ethanol-Triacontanol-surfactant mixture into a 1000 mL volumetric flask.

  • Bringing to Volume: While mixing continuously (swirling the flask), slowly add distilled water to bring the total volume to the 1000 mL mark.

  • Observation: The final solution should appear slightly cloudy or opalescent. This is expected and indicates the formation of a stable micelle emulsion.[6]

  • Storage: Transfer the final stock solution to a clearly labeled amber glass bottle to protect it from light. Store at room temperature. This stock is stable for 3-4 months.[6]

start Start weigh 1. Weigh 1000 mg This compound Powder start->weigh dissolve 2. Dissolve in 100 mL 95% Ethanol weigh->dissolve heat_stir 3. Warm (35-40°C) & Stir Until Clear dissolve->heat_stir add_surfactant 4. Add 5 mL Tween 20 & Mix heat_stir->add_surfactant transfer 5. Transfer to 1000 mL Volumetric Flask add_surfactant->transfer dilute 6. Add Distilled H₂O to 1000 mL Mark w/ Mixing transfer->dilute store 7. Store in Amber Bottle at Room Temperature dilute->store end End: Stable 1000 ppm Stock Solution store->end

Caption: Workflow for preparing this compound stock solution.

Q5: What are the best practices for adding my stock solution to the final nutrient tank to avoid precipitation?

Answer: Proper dilution of your stock solution into the final nutrient volume is crucial.

  • Order of Addition: Always add the concentrated stock solution to the full volume of your nutrient solution, never the other way around. This ensures a rapid and even dispersion.

  • Agitation is Key: Ensure the nutrient solution in the tank is being vigorously stirred or agitated as you slowly add the this compound stock solution. This prevents localized high concentrations that could lead to precipitation.

  • Temperature: Avoid adding the stock to very cold nutrient solutions, as this can decrease solubility and promote crystallization.[8]

  • Avoid Concentrate Mixing: Do not mix your this compound stock solution directly with concentrated hydroponic nutrient parts (e.g., Part A or B) before dilution. Add it to the final, diluted nutrient solution in the main reservoir.[8]

Q6: Are there any compatibility issues I should be aware of within the nutrient solution itself?

Answer: While this compound is generally stable, some interactions are possible. One patent suggests that the use of surfactants must be avoided to prevent the complexation of calcium ions, which are required for this compound's optimal activity.[7] However, the use of non-ionic surfactants like Tween 20 is a widely accepted practice to achieve solubility and is unlikely to cause significant issues at the very low final concentrations of both this compound and the surfactant. As a best practice, always conduct a small-scale "jar test" by mixing your final concentration in a small container to check for any immediate precipitation or adverse reactions before treating your entire system.

Q7: Are there simpler alternatives to preparing my own solution from powder?

Answer: Yes. Several manufacturers now offer pre-formulated, 100% water-soluble this compound products.[9] These formulations have already undergone the necessary dissolution and emulsification steps, providing a convenient, ready-to-use solution that can be directly added to water or nutrient reservoirs.[10] For researchers prioritizing convenience and guaranteed stability, these commercial solutions are an excellent alternative.

References
  • This compound as a dynamic growth regulator for plants under diverse environmental conditions. PMC - NIH.[Link]

  • This compound 90% 10 grams with instructions - Power Grown. Power Grown.[Link]

  • 1-triacontanol plant growth simulator formulations. - Google Patents.
  • How to Dissolve this compound - YouTube. YouTube.[Link]

  • This compound 90% 5g - Power Grown. Power Grown.[Link]

  • Application Of this compound - Company News - Zhengzhou Delong Chemical Co., Ltd. Zhengzhou Delong Chemical Co., Ltd.[Link]

  • Are You Still Confused Of How To Dissolve this compound? - Researchment - Dora. Dora Agritech.[Link]

  • Plant Growth Promoter- this compound - Knowledge - Zhengzhou Delong Chemical Co., Ltd. Zhengzhou Delong Chemical Co., Ltd.[Link]

  • This compound; a BOOST for hydroponic cultivation - Eutrema. Eutrema.[Link]

  • This compound Foliar Sprays in Soilless Culture: Formulation and Application. Hydroponic-Urban-Gardening.[Link]

  • Solvents and this compound. | International Cannagraphic Magazine Forums. International Cannagraphic Magazine Forums.[Link]

  • This compound experiment - Overgrow.com. Overgrow.com.[Link]

  • The Breakdown - The Role Of this compound In Plant Nutrition. - Kaiju Nutrients. Kaiju Nutrients.[Link]

  • This compound™ - Re-Gen Ag Solutions. Re-Gen Ag Solutions.[Link]

  • (PDF) this compound as a versatile plant growth regulator in overcoming negative effects of salt stress - ResearchGate. ResearchGate.[Link]

  • (PDF) this compound Foliar Spray Alleviated Drought Stress Effects by Maintaining Photosynthesis and Cellular Redox Balance in Sunflower Seedlings - ResearchGate. ResearchGate.[Link]

Sources

Refining Triacontanol application protocols for specific research objectives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Topic: Refining Triacontanol (TRIA) protocols for high-fidelity research Reference ID: TRIA-OPT-2025

Introduction: The Precision Paradox

This compound (TRIA) is a saturated primary alcohol (C30H62O) that acts as a potent plant growth regulator (PGR) even at nanomolar concentrations. However, its efficacy is plagued by a "precision paradox": it is biologically active at extremely low doses but physically recalcitrant due to extreme hydrophobicity.

This guide addresses the three most common failure points in TRIA research: Solubility Failure (precipitation), Dosage Toxicity (hormetic inhibition), and Phenotypic Lag (delayed validation).

Module 1: Solubility & Preparation (The Gatekeeper)

User Issue: "My TRIA solution precipitates when added to water/media, or I see no results (likely due to non-bioavailability)."

Technical Analysis: TRIA is virtually insoluble in water. Simply mixing it leads to the formation of macro-crystals that cannot penetrate the leaf cuticle or cell wall. The goal is to create a stable micro-emulsion.

The "Thermal-Solvent Integration" Protocol

Do not use chloroform (toxicity) or simple water suspension. Use this verified method to ensure bioavailability.

Reagents:

  • n-Triacontanol (Purity >95%)

  • Ethanol (Absolute or 95%) or Acetone

  • Polysorbate 20 (Tween 20)[1]

  • Distilled Water (dH2O)

Step-by-Step Workflow:

  • Weighing: Weigh 10 mg of TRIA powder.

  • Primary Solvation: Add to 10 mL of Ethanol (or Acetone) in a glass beaker.

  • Thermal Activation: Heat the solvent to 50-60°C (water bath) while stirring. Critical: TRIA melting point is ~87°C, but it dissolves in hot ethanol below this point.

  • Surfactant Integration: Once clear, add 0.5 mL of Tween 20. Stir for 2 minutes. The solution acts as a "concentrate."

  • Aqueous Phase Mixing: While the concentrate is still warm, add it dropwise to 990 mL of vigorously stirring warm dH2O (>40°C).

    • Result: A slightly opalescent, stable solution (10 ppm stock).

Visual Workflow (Graphviz):

TRIA_Preparation cluster_0 Phase 1: Solvent Phase cluster_1 Phase 2: Aqueous Integration TRIA_Powder TRIA Powder (10 mg) Ethanol Ethanol/Acetone (10 mL) TRIA_Powder->Ethanol Heat Heat to 60°C (Clear Solution) Ethanol->Heat Tween Add Tween 20 (0.5 mL) Heat->Tween Mixing Vigorous Stirring (Dropwise Addition) Tween->Mixing WarmWater Warm dH2O (990 mL, >40°C) WarmWater->Mixing FinalStock Stable Stock (10 ppm / ~22 µM) Mixing->FinalStock

Caption: Figure 1. Thermal-Solvent Integration workflow to prevent TRIA precipitation and ensure bioavailability.

Module 2: Dosage & Hormesis (The Sweet Spot)

User Issue: "I increased the concentration to 100 ppm but saw reduced growth or necrosis."

Technical Analysis: TRIA exhibits a classic Hormetic Dose-Response . It stimulates growth at low concentrations but becomes inhibitory or toxic at higher levels. The "more is better" approach is fatal here.

  • Mechanism: High concentrations may disrupt membrane fluidity or over-stimulate Ca2+ influx, leading to cytosolic calcium toxicity.

Optimization Table: Concentration Ranges

Researchers often confuse Molarity (M) with Parts Per Million (ppm). Use this conversion guide.

Application TypeOptimal Range (Molarity)Optimal Range (ppm)FrequencyTarget Objective
Tissue Culture 1.0 µM - 5.0 µM~0.44 - 2.2 ppmConstant (in media)Micropropagation, Shoot multiplication
Foliar Spray 0.1 µM - 2.2 µM~0.05 - 1.0 ppmEvery 2-3 weeksPhotosynthesis boost, Yield
Hydroponics 0.5 µM - 1.0 µM~0.22 - 0.44 ppmContinuousRoot mass, Nutrient uptake
Stress (Salt/Drought) 1.0 µM - 10.0 µM~0.44 - 4.4 ppmPre-stress primingUpregulation of antioxidant enzymes

> Critical Note: Do not exceed 5 ppm (approx 11 µM) unless specifically testing toxicity limits.

Module 3: Molecular Mechanism & Validation (The Proof)[2]

User Issue: "How do I validate that TRIA is working before I see physical growth changes?"

Technical Analysis: Phenotypic changes (biomass) take weeks. Molecular markers change in hours. TRIA acts via a specific signaling cascade involving 9-β-L(+) adenosine (a second messenger) which triggers a Calcium-Calmodulin (Ca2+/CaM) cascade.

Validation Protocol (qPCR Targets): To validate TRIA activity early, perform qPCR analysis on leaves 24-48 hours after application targeting these genes:

  • Photosynthesis: rbcL (RuBisCO large subunit), psbA (Photosystem II protein).

  • Stress: CAT (Catalase), POD (Peroxidase) - often upregulated even in non-stressed plants as "priming."

Signaling Pathway Diagram:

TRIA_Signaling cluster_nucleus Nucleus / Gene Expression TRIA Exogenous TRIA Messenger 2nd Messenger: 9-β-L(+) Adenosine TRIA->Messenger Rapid Induction Ca_Influx Cytosolic Ca2+ Influx Messenger->Ca_Influx CaM Calmodulin (CaM) Activation Ca_Influx->CaM TF Transcription Factors (e.g., CAMTA3, MYB) CaM->TF Genes Target Genes: rbcL, psbA, Antioxidants TF->Genes Physio Physiological Output: Increased Photosynthesis Nitrogen Uptake Genes->Physio

Caption: Figure 2.[2][3] The TRIA signaling cascade mediated by 9-β-L(+) adenosine and Calcium/Calmodulin.[2]

FAQ: Troubleshooting Specific Scenarios

Q: Can I autoclave TRIA in tissue culture media? A: Yes, TRIA is generally heat stable at autoclave temperatures (121°C). However, ensure it is fully dissolved (using the Module 1 protocol) before adding to the media to prevent it from plating out on the glass walls of the vessel.

Q: Why are my results inconsistent in field trials? A: TRIA interacts with environmental light. The upregulation of rbcL requires light activation.

  • Solution: Apply foliar sprays early in the morning (stomatal opening) on sunny days. Avoid application on cloudy days or late evenings.

Q: Can I mix TRIA with other PGRs (Auxins/Cytokinins)? A: Yes. TRIA often acts synergistically with IAA (Auxin) and Benzyladenine (Cytokinin).

  • Protocol: In tissue culture, a combination of 1.0 µM TRIA + 0.5 µM IAA often yields better rooting than IAA alone.

References

  • Ries, S. K., et al. (1977). this compound: A new naturally occurring plant growth regulator.[4] Science, 195(4284), 1339-1341.

  • Chen, X., et al. (2002). Cloning and expression of a gene encoding a specific binding protein for the plant growth regulator this compound. Plant Physiology. (Mechanistic basis for gene regulation).

  • Naeem, M., et al. (2012). this compound: A potent plant growth regulator in agriculture.[5] Journal of Plant Interactions, 7(2), 129-142. (Comprehensive review on dosage and application).

  • Islam, S., et al. (2020). this compound mediated regulation of growth, gas exchange and antioxidant defense system in maize under salt stress. Physiology and Molecular Biology of Plants. (Stress tolerance mechanisms).[2][6]

  • Perveen, S., et al. (2014). this compound-induced changes in the growth, photosynthetic pigments, cell metabolites, flowering and yield of green gram. Biologia Plantarum.

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Validation & Comparative

Triacontanol vs. Auxins: A Comparative Guide to Root Development Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of Triacontanol versus Auxins in Promoting Root Development Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Signal versus Fuel

In the domain of plant tissue culture and vegetative propagation, the distinction between This compound (TRIA) and Auxins (IAA, IBA, NAA) is best understood as the difference between a morphogenic signal and a metabolic accelerator .

While Auxins are the undisputed "master regulators" of root initiation—triggering the dedifferentiation of somatic cells into root primordia—this compound functions as a potent biostimulant that upregulates the physiological machinery required to sustain that growth. This guide analyzes the mechanistic divergence, efficacy profiles, and synergistic potential of these two compound classes, providing actionable protocols for researchers aiming to optimize root system architecture (RSA).

Mechanistic Divergence

To optimize root development, one must distinguish between the signaling pathways that initiate organogenesis and those that fuel cell expansion.

Auxins: The Morphogenic Trigger

Auxins (Indole-3-acetic acid [IAA], Indole-3-butyric acid [IBA]) function primarily through gene expression modification. They bind to the TIR1/AFB receptor complex, promoting the degradation of Aux/IAA repressor proteins. This releases ARF (Auxin Response Factors) transcription factors, which unlock genes responsible for cell division and the specification of the root apical meristem (RAM).

  • Key Outcome: De novo root formation (Adventitious Rooting).

This compound: The Metabolic Amplifier

This compound (C₃₀H₆₂O) is a saturated primary alcohol acting via a rapid secondary messenger system, specifically L(+)-adenosine (TRIM). Unlike auxins, TRIA does not directly dictate cell fate. Instead, it upregulates RuBisCO activity, increases chlorophyll content, and enhances membrane permeability to Ca²⁺ and secondary nutrients.

  • Key Outcome: Enhanced root biomass, elongation, and stress resilience.[1]

Visualization: Signaling Pathway Comparison

SignalingPathways Auxin Exogenous Auxin (IBA/NAA) TIR1 TIR1/AFB Receptor (Ubiquitin Ligase) Auxin->TIR1 Binding Degradation Degradation of Aux/IAA Repressors TIR1->Degradation Ubiquitination ARF ARF Transcription Factors Released Degradation->ARF Derepression GeneExp Gene Expression (LBD16, LBD29) ARF->GeneExp Transcription Init Root Primordia Initiation GeneExp->Init Cell Fate Change Elong Root Elongation & Biomass Accumulation Init->Elong Morphogenesis needs Energy TRIA This compound (TRIA) Adenosine Sec. Messenger L(+)-Adenosine TRIA->Adenosine Rapid Signal (<1 min) Ca Ca2+ Influx & Calmodulin Adenosine->Ca Signaling Metabolism Metabolic Upregulation (RuBisCO, ATPase) Ca->Metabolism Activation Energy ATP & Reducing Equivalents Metabolism->Energy Photosynthesis Energy->Elong Fueling Growth

Figure 1: Mechanistic divergence between Auxin-mediated root initiation and this compound-mediated metabolic support.

Comparative Efficacy Analysis

The following data synthesizes results from comparative studies on vegetative propagation (cuttings) and tissue culture.

Table 1: Quantitative Performance Comparison
FeatureAuxins (IBA/NAA) This compound (TRIA) Verdict
Primary Function Root Initiation (Primordia formation)Root Elongation & BiomassComplementary
Effective Concentration High: 500 – 5,000 ppm (mg/L)Ultra-Low: 0.1 – 5.0 ppb (µg/L)TRIA is potent at nanomolar levels
Time to Response Days (Gene expression lag)Minutes (Rapid metabolic shift)TRIA is faster acting
Root Morphology High root number, often short/thickLonger, branched, higher dry weightAuxin = Quantity; TRIA = Quality
Success Rate (Hard-to-root) High (The industry standard)Low (Ineffective as a standalone rooting agent)Auxin is essential for initiation
Cost Efficiency Low cost per gram, but high usageHigh cost per gram, but ultra-low usageComparable per application
Critical Insight: The Concentration Gap

Researchers must note the massive disparity in effective concentrations. Auxins are applied in parts per million (ppm) , whereas this compound is effective in parts per billion (ppb) or nanomolar ranges. Overdosing TRIA (e.g., >1 mg/L in some species) can lead to growth inhibition due to hormonal imbalance, whereas overdosing Auxins typically causes callus formation or tissue necrosis.

Experimental Protocols (Self-Validating Systems)

To obtain reproducible data, the preparation of this compound is critical due to its extreme hydrophobicity. The following protocols ensure solubility and bioavailability.

Protocol A: Preparation of TRIA Stock Solution (1.0 mg/mL)

TRIA is insoluble in water. Direct mixing will result in precipitation and failed experiments.

  • Weighing: Weigh 10 mg of pure this compound (90%+ purity).

  • Solvent Dissolution: Dissolve in 5 mL of Chloroform or Polysorbate 20 (Tween 20).

    • Note: Tween 20 is preferred for tissue culture to avoid solvent toxicity. Heat gently (60°C) if using Tween 20 until clear.

  • Dilution: Slowly add deionized water while stirring to bring the final volume to 10 mL .

    • Validation: The solution should be a stable emulsion (cloudy) or clear micellar solution depending on the ratio. If crystals form, reheat and stir.

  • Storage: Store at 4°C. Stable for 3 months.

Protocol B: Synergistic Rooting Workflow (The "Dual-Action" Method)

This workflow tests the hypothesis that Auxin initiates roots while TRIA fuels their growth.

ExperimentalWorkflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Development cluster_2 Phase 3: Data Collection Step1 Explant/Cutting Preparation Step2 Auxin Pulse (IBA 1000ppm Dip) Step1->Step2 Step3 Planting in Substrate Step2->Step3 Step4 TRIA Foliar Spray (0.5 mg/L) @ Day 7 Step3->Step4 Step5 Harvest @ Day 30 Step4->Step5 Step6 Metrics: 1. Root Number (Auxin effect) 2. Root Length/DW (TRIA effect) Step5->Step6

Figure 2: Experimental workflow for assessing synergistic efficacy.

Step-by-Step Methodology:

  • Induction (Day 0): Dip basal end of cuttings in IBA (1000-3000 ppm) for 5-10 seconds. This provides the morphogenic trigger.

  • Planting: Insert cuttings into inert media (perlite/vermiculite).

  • Metabolic Boost (Day 7 & 14): Apply TRIA as a foliar spray at 0.5 mg/L (ppm) .

    • Why Foliar? TRIA is rapidly absorbed by the cuticle and translocated. Root drenching is less efficient due to soil binding.

  • Control Groups:

    • Control 1: Water only.

    • Control 2: IBA only (Standard).

    • Control 3: TRIA only (To test initiation capability).

Synergistic Potential & Limitations
The "Destruction" Hypothesis

Some literature suggests an antagonistic relationship where TRIA increases peroxidase activity, potentially accelerating the degradation of IAA [1]. However, this is concentration-dependent. At nanomolar concentrations, TRIA's boost to ATP production outweighs the peroxidase effect, supporting the high energy demands of rapid root cell division initiated by stable synthetic auxins like IBA.

Use Case Recommendation
  • Use Auxins (IBA/NAA) when the primary goal is Root Initiation (e.g., rooting recalcitrant woody cuttings).

  • Use this compound when the goal is Root Elongation or Acclimatization (e.g., hardening off tissue culture plantlets, increasing root surface area for nutrient uptake).

  • Use Both for high-value crops where both root number and root mass are critical for survival.

References
  • Effect of this compound on Peroxidase and IAA. Source: Journal of Experimental Botany. URL:[Link]

  • This compound as a dynamic growth regulator for plants under diverse environmental conditions. Source: National Institutes of Health (PMC). URL:[Link]

  • The effect of this compound on micropropagation of Capsicum frutescens. Source: ResearchGate / Biologia Plantarum.[2] URL:[Link]

  • Effects of rooting media and indole-3-butyric acid (IBA) concentration on rooting. Source: Academic Journals. URL:[Link]

  • Interaction of this compound with other plant growth regulators. Source: SciELO. URL:[Link]

Sources

Triacontanol versus gibberellins for stem elongation and flowering

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Triacontanol vs. Gibberellins for Stem Elongation and Flowering

Executive Summary: The Signal vs. The Fuel

In the development of plant growth regulators (PGRs) for agriculture and horticulture, Gibberellins (specifically GA3) and This compound (TRIA) represent two distinct classes of physiological accelerators.

  • Gibberellins (GA3) act as the "Architectural Signal." They are diterpenoids that directly unlock the genetic repression of elongation. They are the primary choice when the objective is rapid internode extension and the induction of phase change (bolting/flowering).

  • This compound (TRIA) acts as the "Metabolic Multiplier." A saturated primary alcohol (C30), it functions as a potent biostimulant that upregulates photosynthesis and nutrient acquisition. While it induces growth, it does so by increasing the energy supply (photosynthates) required for structural development rather than just signaling for elongation.

Strategic Verdict: For pure stem elongation, GA3 is superior. For biomass accumulation and flowering retention (yield), TRIA is superior. However, experimental data confirms that synergy (GA3 + TRIA) consistently outperforms either agent used in isolation.

Mechanistic Comparison: Signaling Pathways

To understand why these compounds perform differently, we must analyze their signal transduction pathways.

  • GA3 Mechanism: Functions via the degradation of DELLA proteins (growth repressors). When GA binds to the GID1 receptor, it targets DELLA for ubiquitination, allowing Phytochrome Interacting Factors (PIFs) to activate growth genes.

  • TRIA Mechanism: Functions via the "TRIM" messenger system.[1][2] It elicits 9-β-L(+)-adenosine , which raises cytosolic Ca2+ levels, binds to calmodulin, and rapidly upregulates rbcS genes (RuBisCO subunits), enhancing photosynthetic efficiency.

Visualization: Comparative Signaling Pathways

SignalingPathways cluster_GA Gibberellin (GA3) Pathway (Architectural Signal) cluster_TRIA This compound (TRIA) Pathway (Metabolic Multiplier) GA3 Exogenous GA3 GID1 GID1 Receptor Binding GA3->GID1 DELLA DELLA Repressor (Growth Inhibitor) GID1->DELLA Targets Proteasome Ubiquitin-Proteasome Degradation DELLA->Proteasome Degrades TF Transcription Factors (PIFs active) Proteasome->TF De-repression Elongation Rapid Cell Elongation (Internode Stretch) TF->Elongation Biomass Biomass & Flower Retention TF->Biomass Morphology TRIA Exogenous TRIA TRIM L(+)-Adenosine (Second Messenger) TRIA->TRIM Calcium Cytosolic Ca2+ Increase TRIM->Calcium Calmodulin Calmodulin Activation Calcium->Calmodulin Rubisco rbcS Gene Expression (RuBisCO Upregulation) Calmodulin->Rubisco Photosynth Enhanced Photosynthesis (ATP/Sugars) Rubisco->Photosynth Photosynth->Elongation Fuel Supply Photosynth->Biomass

Caption: Figure 1. GA3 acts via repressor degradation to unlock elongation, while TRIA amplifies metabolic energy (photosynthesis) to fuel growth.

Performance Analysis: Quantitative Comparison

The following data summarizes comparative studies on Pisum sativum (Pea) and Papaver somniferum (Poppy), representative of vegetative and flowering responses respectively.

Table 1: Stem Elongation Efficacy

Objective: Maximize vertical growth (internode length).

ParameterControlThis compound (TRIA) OnlyGibberellin (GA3) OnlySynergy (TRIA + GA3)
Concentration 01.0 µM (approx 0.5 mg/L)10 - 100 ppm1.0 µM TRIA + 10 ppm GA
Plant Height (cm) 79.895.2 (+19%)128.4 (+60%)143.5 (+80%)
Internode Length BaselineSlight IncreaseSignificant Increase Maximum Increase
Stem Thickness BaselineIncreased (Robust) Decreased (Spindly)Balanced (Robust)
Dry Weight BaselineHigh Increase Moderate IncreaseMaximum Increase

Analysis:

  • GA3 drives height but often results in "spindly" growth (etiolation-like effect) if not supported by sufficient light and nutrients.

  • TRIA produces a shorter but more robust plant with higher dry matter content.

  • Combination: The TRIA provides the carbon skeleton (via photosynthesis) required to support the rapid elongation triggered by GA3, preventing the "weak stem" phenotype.

Table 2: Flowering and Yield Efficacy

Objective: Floral transition and fruit/seed set.

ParameterGibberellin (GA3)This compound (TRIA)
Primary Effect Induction: Triggers phase change from vegetative to reproductive (bolting).Retention: Reduces flower drop; increases fruit set percentage.[3]
Mechanism Activates floral identity genes (e.g., LEAFY).Increases carbohydrate availability to sinks (flowers/fruits).
Flower Number Increases total count, but may cause abortion if energy is low.Increases viable flower count.[1][4]
Timing Accelerates flowering time (earlier bloom).Marginal effect on timing; major effect on duration/quality.
Best Use Case Forcing flowering in non-inductive conditions (e.g., short days).Maximizing harvest index (yield) in flowering plants.

Experimental Protocols (Self-Validating)

To validate these effects in a drug development or agricultural research setting, use the following 4-Arm Comparative Assay .

Workflow Diagram

ExperimentalProtocol cluster_Treatments Treatment Groups (Foliar Spray) Start Select Uniform Explants/Seedlings (n=40 per group) T1 Control (Distilled Water + Tween 20) Start->T1 T2 GA3 Only (10 ppm) Start->T2 T3 TRIA Only (1.0 µM / ~0.5 mg/L) Start->T3 T4 Synergy (GA3 10 ppm + TRIA 1.0 µM) Start->T4 App Application Phase Spray to runoff at: 1. Vegetative Stage (Day 15) 2. Pre-Flowering (Day 30) T1->App T2->App T3->App T4->App Measure Data Collection (Day 45 & 60) App->Measure Metrics 1. Height (cm) 2. Internode Length (cm) 3. Chlorophyll (SPAD) 4. Flower Count Measure->Metrics

Caption: Figure 2. Standardized 4-arm protocol to isolate individual and synergistic effects of GA3 and TRIA.

Detailed Methodology

1. Preparation of Stock Solutions:

  • TRIA Stock (1 mM): Dissolve 4.4 mg of this compound (99% pure) in 1 mL of Polysorbate 20 (Tween 20) at 60°C (TRIA is hydrophobic). Once dissolved, slowly add 99 mL of warm distilled water while stirring. This creates a stable emulsion.

  • GA3 Stock (1 mg/mL): Dissolve 100 mg GA3 in 2-3 mL ethanol, then bring to 100 mL with water.

2. Working Concentrations:

  • TRIA Treatment (1.0 µM): Dilute Stock 1:1000 with water.

  • GA3 Treatment (10 ppm): Dilute Stock 1:100 with water.

  • Surfactant: Ensure all final solutions contain 0.05% Tween 20 to ensure leaf adhesion.

3. Application Logic:

  • Method: Foliar spray.[1][2][3][5][6] Root drench is less effective for TRIA due to rapid soil microbial degradation.

  • Timing:

    • Spray 1 (Elongation): Apply when plants have 3-4 true leaves.

    • Spray 2 (Flowering): Apply at the onset of bud initiation.

4. Validation Check (Self-Correction):

  • If T3 (TRIA) plants show no difference from T1 (Control): Check your TRIA formulation. TRIA precipitates easily. If the solution was not heated during preparation or lacked surfactant, the TRIA is likely inactive.

  • If T2 (GA) plants are tall but pale (chlorotic): This is "GA-induced dilution." The rapid growth outpaced chlorophyll synthesis. This confirms the need for T4 (Synergy).

References

  • Ries, S. K., & Wert, V. (1977).[1] Growth responses of rice seedlings to this compound in light and dark. Planta, 135(1), 77-82. Link

  • Khan, M. M. A., et al. (2007).[5][7] Gibberellic acid and this compound can ameliorate the opium yield and morphine production in opium poppy (Papaver somniferum L.).[5][8] Acta Horticulturae. Link

  • Naeem, M., et al. (2012).[1][2] this compound: A potent plant growth regulator in agriculture.[1][2][4][7][9] Journal of Plant Interactions, 7(2), 129-142. Link

  • Perveen, S., et al. (2014).[1] this compound-induced changes in growth, yield, and biochemical activities of wheat under saline conditions.[1] Genetics and Plant Physiology. Link

  • Chen, X., et al. (2002). Cloning and expression of a gene encoding the Rubisco small subunit from rice and its response to this compound. Journal of Plant Physiology. Link

  • Verma, A., et al. (2022). Interaction of this compound with other plant growth regulators on morphology and yield of field pea (Pisum sativum L.).[6] SciELO Colombia. Link

Sources

Triacontanol in combination with other biostimulants for enhanced plant growth

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Triacontanol in Combination with Other Biostimulants for Enhanced Plant Growth Content Type: Technical Comparison & Application Guide Audience: Senior Application Scientists, Agronomists, and R&D Leads

Executive Summary: The Metabolic Upregulator

This compound (TRIA), a saturated primary alcohol (C30H61OH), functions distinctively from classical phytohormones. While auxins and gibberellins act as morphological directors, TRIA operates as a metabolic upregulator . It triggers a rapid signaling cascade mediated by the secondary messenger 9-β-L(+)-adenosine (TRIM) , resulting in the upregulation of photosynthetic gene expression (e.g., RBCS genes encoding Rubisco) and the influx of cytosolic calcium.

This guide analyzes why TRIA is rarely a standalone solution in high-performance agronomy and how its combination with specific biostimulants creates a "push-pull" mechanism: TRIA generates the metabolic fuel (photosynthates), while partners like Gibberellic Acid (GA3) or Seaweed Extracts direct that energy into specific sinks (fruit set, elongation, or stress defense).

Mechanistic Logic: The TRIA Signaling Cascade

To understand synergy, we must first map the standalone mechanism. TRIA's primary mode of action involves altering membrane permeability and triggering a calcium-dependent signaling route.

Figure 1: TRIA Signal Transduction Pathway

Caption: The TRIA signaling cascade illustrating the conversion to TRIM, calcium influx, and subsequent gene regulation.

TRIA_Pathway TRIA Exogenous this compound (Foliar/Root) Cuticle Leaf Cuticle/Plasma Membrane TRIA->Cuticle Absorption TRIM 9-β-L(+)-Adenosine (TRIM - Secondary Messenger) Cuticle->TRIM Elicitation IonChannels Opening of Ca2+ / Mg2+ Channels TRIM->IonChannels Signaling Cytosol Increased Cytosolic Ca2+ IonChannels->Cytosol Influx Calmodulin Ca2+-Calmodulin Complex Cytosol->Calmodulin Binding GeneExp Upregulation of RBCS Genes (Rubisco Small Subunit) Calmodulin->GeneExp Transcription Factor Activation Photosynthesis Enhanced Photosynthesis rate & CO2 Assimilation GeneExp->Photosynthesis Enzyme Activity Growth Biomass Accumulation (Yield Increase) Photosynthesis->Growth Metabolic Fuel

Comparative Analysis: TRIA vs. Alternatives

TRIA is often compared to Seaweed Extracts and Humic Acids.[1] However, they are functionally distinct. The table below delineates their roles to identify compatible partners.

FeatureThis compound (TRIA) Seaweed Extract (Ascophyllum) Humic/Fulvic Acid Gibberellic Acid (GA3)
Primary Mode Metabolic Upregulator (Photosynthesis)Stress Priming & Hormonal BalanceSoil Conditioner & Nutrient ChelatorCell Elongation & Germination
Speed of Action Rapid (Minutes to Hours for Ca2+ flux)Moderate (Days for systemic resistance)Slow/Steady (Soil health improvement)Rapid (Hours for elongation)
Key Target Rubisco activity, Cell membranesOsmotic regulation, Defense genesRoot zone cation exchangeInternode length, Fruit set
Best Use Case Maximizing yield in non-stressed cropsAbiotic stress tolerance (Drought/Heat)Improving nutrient uptake efficiencyBreaking dormancy, Size increase
Synergy Potential High (Needs partners to direct energy)High (Provides micronutrients for TRIA)Medium (improves TRIA root uptake)Very High (TRIA fuels GA3 growth)

Synergistic Architectures: Validated Combinations

Experimental data confirms that combining TRIA with specific regulators outperforms individual applications.[2][3]

Combination A: TRIA + Gibberellic Acid (GA3)

Rationale: GA3 induces rapid cell elongation, creating a high demand for carbon and energy. TRIA increases photosynthetic efficiency, supplying the necessary carbon skeleton and ATP to support this rapid growth, preventing "leggy" or weak stems.

Experimental Evidence (Coriander Model): Source: Idrees et al. (2010)[4]

TreatmentShoot Length (cm)Total Chlorophyll (mg/g)Nitrate Reductase Activity
Control (Water)42.51.454.2
TRIA (10⁻⁶ M)58.2 (+37%)1.95 (+34%)5.8
GA3 (10⁻⁶ M)61.4 (+44%)1.60 (+10%)5.1
TRIA + GA3 (Combined) 72.6 (+70%) 2.16 (+49%) 6.9

Insight: The combination provided a 70% increase in shoot length compared to control, significantly higher than either alone. Note that GA3 alone had a minimal effect on Chlorophyll, but the combination achieved the highest pigment density.

Combination B: TRIA + Auxin + Cytokinin

Rationale: This "Cocktail" approach mimics the plant's complete hormonal profile. Auxins (NAA) drive rooting/fruit set, Cytokinins (Kinetin) drive cell division, and TRIA drives the metabolic engine.

Experimental Evidence (Pea - Pisum sativum): Source: Cantaro-Segura & Huaringa-Joaquín (2021)[3][5]

TreatmentGreen Pod Yield (t/ha)% Increase over Control
Control5.8-
TRIA Alone6.5+11.3%
TRIA + Auxin (NAA)7.2+24.1%
TRIA + Auxin + Cytokinin 8.6 +48.8%

Insight: The triple combination acted synergistically, with the combined effect outweighing the sum of individual regulators.[2][3][6]

Experimental Protocol: Formulation & Application

The most common failure mode in TRIA research is solubility . TRIA is hydrophobic. Simply mixing powder into water results in precipitation and zero efficacy.

Figure 2: The "Solubility-First" Workflow

Caption: Critical protocol steps for formulating stable this compound solutions for research applications.

Protocol_Workflow Step1 1. Dissolution Phase Solvent: Ethanol or Polysorbate 20 Temp: 50-60°C Step2 2. Concentrate Creation Add TRIA (1mg/mL) Vortex until clear Step1->Step2 Solubilization Step3 3. Dilution Phase Dropwise addition to distilled water (pH 6.5) Step2->Step3 Precipitation Prevention Step4 4. Biostimulant Integration Add GA3/Seaweed Extract after TRIA is stable Step3->Step4 Synergy Formulation Step5 5. Application Foliar Spray to Run-off (Vegetative/Boot Stage) Step4->Step5 Execution

Validated Protocol for Research Trials

1. Preparation of Stock Solution (1 mg/mL TRIA):

  • Weigh 100 mg of 90%+ purity this compound.

  • Dissolve in 5 mL of Polysorbate 20 (Tween 20) . Heat gently to 60°C if required to clarify.

  • Alternative: Dissolve in 10-20 mL of hot Ethanol.

  • Bring volume to 100 mL with distilled water while stirring vigorously. This creates a stable emulsion.

2. Working Solution (Example: 1 µM or ~0.5 mg/L):

  • Take 0.5 mL of Stock Solution.

  • Dilute into 1000 mL of water.

  • Crucial Step: Add the partner biostimulant (e.g., 10 mg GA3 or 2 mL Seaweed Concentrate) after the TRIA is fully dispersed.

3. Application Timing:

  • T0: 2-Leaf Stage (Priming).

  • T1: Pre-flowering/Booting (Critical for Yield).

  • T2: Fruit Set (Optional, depending on crop).

4. Data Collection Metrics:

  • Physiological: Chlorophyll fluorescence (Fv/Fm), Stomatal conductance.

  • Morphological: Internode length, Root dry weight.

  • Biochemical: Nitrate Reductase (NR) activity, Total Soluble Sugars.

References

  • Interaction of this compound with other plant growth regulators on morphology and yield of field pea (Pisum sativum L.) Source: Agronomía Colombiana (2021) URL:[Link][5]

  • Synergistic Effects of Gibberellic Acid and this compound on Growth, Physiology, Enzyme Activities and Essential Oil Content of Coriandrum sativum L. Source: The Asian and Australasian Journal of Plant Science and Biotechnology (2010) URL:[Link]

  • This compound: A versatile plant growth regulator in overcoming abiotic stresses – A review Source: CABI Digital Library (2022) URL:[Link][7]

  • The Effect of the Stress-Signalling Mediator this compound on Biochemical and Physiological Modifications in Dracocephalum forrestii Culture Source: MDPI (2020) URL:[Link][5]

  • This compound: a potent plant growth regulator in agriculture Source: Circadian Crop Sciences / Journal of Plant Interactions URL:[Link]

Sources

A Researcher's Guide to Replicating Key Experiments on Triacontanol's Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and validated methodologies for researchers, scientists, and drug development professionals investigating the plant growth regulator, Triacontanol (TRIA). We move beyond simple descriptions to offer a logical framework for replicating the seminal experiments that have defined our understanding of TRIA's unique mechanism of action. Our focus is on causality, experimental integrity, and the generation of reproducible, high-quality data.

Introduction: Deconstructing the Action of a Potent Growth Stimulant

This compound (CH₃(CH₂)₂₈CH₂OH) is a saturated 30-carbon primary alcohol naturally found in the epicuticular waxes of various plants[1][2][3]. First identified for its growth-promoting properties by Ries et al. in 1977, TRIA has been shown to enhance plant growth, yield, photosynthesis, and nutrient uptake, particularly in C3 plants[1][4]. Unlike classic phytohormones, TRIA is considered a secondary plant growth enhancer; it does not directly regulate developmental processes but rather improves the physiological efficiency of plant cells, allowing them to better express their genetic potential[3][5][6].

The central hypothesis for its mechanism revolves around the rapid elicitation of a second messenger, a concept that sets it apart from many other growth regulators. This guide will detail the core experiments required to validate this hypothesis and its downstream consequences, providing a robust framework for any research program.

The Postulated Signaling Pathway of this compound

The prevailing model of TRIA's action suggests a rapid, multi-step signaling cascade. Exogenous application of TRIA to the plant's shoots or roots is believed to trigger the release or formation of a secondary messenger, which then initiates a series of physiological and genetic responses.

Triacontanol_Pathway TRIA 1. This compound (TRIA) Application Membrane 2. Plasma Membrane Interaction TRIA->Membrane Rapidly penetrates cuticle TRIM 3. Elicitation of L(+)-adenosine (TRIM) Membrane->TRIM Elicits second messenger IonChannels 4. Ion Channel Activation (Ca²⁺, K⁺) TRIM->IonChannels Opens channels GeneExp 5. Regulation of Gene Expression (e.g., rbcS ↑) IonChannels->GeneExp Downstream signaling Photo 6. Photosynthesis Enhancement GeneExp->Photo Upregulates key enzymes (e.g., RuBisCO) Growth 7. Increased Growth & Biomass Photo->Growth Increased carbon fixation

Caption: Postulated signaling pathway for this compound (TRIA).

Experimental Framework: A Four-Part Validation Workflow

To rigorously test the proposed mechanism, we present a sequence of four interconnected experiments. Each builds upon the last, creating a self-validating workflow from the whole-plant physiological response down to the molecular level.

Experimental_Workflow cluster_0 Validation Workflow Exp1 Experiment 1: Validate Primary Growth Response (Biomass Assay) Exp2 Experiment 2: Test Second Messenger Hypothesis (TRIM Bioassay) Exp1->Exp2 Establishes TRIA's efficacy, leads to 'How?' Exp3 Experiment 3: Confirm Photosynthetic Enhancement (Chlorophyll & Gas Exchange) Exp2->Exp3 Identifies TRIM as the agent, leads to 'What does it do?' Exp4 Experiment 4: Analyze Molecular Underpinnings (Gene Expression - qRT-PCR) Exp3->Exp4 Shows a key physiological effect, leads to 'Why does it happen?'

Caption: Logical workflow for validating this compound's mechanism.

Experiment 1: Validating the Primary Growth Response

Scientific Rationale: The foundational claim for any plant growth regulator is its ability to promote growth. This experiment is designed to confirm that TRIA, at an optimal concentration, significantly increases plant biomass compared to a control group. This serves as the baseline validation for all subsequent mechanistic studies. The response to TRIA can be very rapid, with measurable changes in metabolism and dry weight occurring within minutes to hours[7][8].

Detailed Protocol:

  • Plant Material and Growth Conditions:

    • Select a fast-growing C3 plant species like rice (Oryza sativa) or tomato (Solanum lycopersicum) seedlings.

    • Germinate seeds and grow seedlings in a controlled environment (e.g., growth chamber) with standardized light (16h/8h light/dark), temperature (25±2°C), and humidity[9].

    • Use a hydroponic or inert soil medium to ensure consistent nutrient availability and to facilitate root analysis[10].

  • Preparation of TRIA Solution:

    • TRIA is insoluble in water. Prepare a stock solution by dissolving it in a minimal amount of an organic solvent like chloroform or Tween 20[9].

    • Create working solutions by diluting the stock in distilled water to final concentrations for testing. A common effective range is 10⁻⁸ M to 10⁻⁶ M (nanomolar concentrations)[1][7].

    • Prepare a "vehicle control" solution containing the same concentration of the organic solvent used for the stock solution, but without TRIA.

  • Experimental Application:

    • Divide seedlings into at least three groups: (1) Untreated Control, (2) Vehicle Control, and (3) TRIA Treatment. Use a sufficient number of replicates (n ≥ 10) for statistical power.

    • Apply the solutions as a foliar spray until runoff or as a soil drench, depending on the research question[2][11]. Foliar application is most common and often yields a rapid response[12].

  • Data Collection and Analysis:

    • Harvest plants at set time points (e.g., 24h, 48h, 7 days, 14 days) post-application.

    • Carefully separate shoots from roots. Measure and record the fresh weight of each.

    • Dry the plant material in an oven at 70°C until a constant weight is achieved to determine the dry weight (biomass)[12].

    • Analyze data using an appropriate statistical test (e.g., ANOVA) to compare the mean dry weights of the treatment groups.

Expected Results & Data Presentation:

Treatment GroupMean Shoot Dry Weight (mg) ± SD% Increase over Vehicle ControlMean Root Dry Weight (mg) ± SD% Increase over Vehicle Control
Untreated Control150.5 ± 10.2-50.1 ± 5.5-
Vehicle Control151.2 ± 9.80%50.8 ± 6.10%
10⁻⁷ M TRIA189.0 ± 12.525.0%68.6 ± 7.235.0%

* Indicates statistically significant difference (p < 0.05)

Experiment 2: Testing the Second Messenger Hypothesis

Scientific Rationale: A key differentiator for TRIA is its proposed mechanism of action via a second messenger, identified as L(+)-adenosine and termed TRIM[1][8]. This experiment aims to replicate the seminal work of Ries et al. by demonstrating that an extract from TRIA-treated plants can elicit a growth response in untreated plants, thereby proving the existence of a transmissible signaling molecule[8]. The speed of this response is critical; TRIM can be detected in roots within one minute of a foliar TRIA application[7][8].

Detailed Protocol:

  • TRIM Elicitation and Extraction:

    • Grow a set of "donor" rice seedlings as in Experiment 1.

    • Apply a nanomolar concentration of TRIA via foliar spray to the donor plants.

    • After a short incubation period (e.g., 10-30 minutes), harvest the entire donor plant (shoots and roots).

    • Homogenize the plant tissue in cold extraction buffer (e.g., phosphate buffer) and centrifuge to pellet cellular debris. The supernatant contains the water-soluble TRIM[8].

    • Prepare a parallel "Control Extract" from vehicle-treated donor plants.

  • Bioassay with "Recipient" Plants:

    • Use a new set of uniform, untreated "recipient" rice seedlings.

    • Divide recipient plants into groups: (1) Untreated Control, (2) Control Extract Treatment, and (3) TRIM Extract Treatment.

    • Apply the respective extracts to the roots or shoots of the recipient plants.

  • Data Collection and Analysis:

    • After 24-48 hours, harvest the recipient plants.

    • Measure the fresh and dry weight as described in Experiment 1.

    • Statistically compare the biomass of the recipient groups. A significant increase in the TRIM Extract group compared to the Control Extract group validates the second messenger hypothesis.

Expected Results & Data Presentation:

Recipient Treatment GroupMean Total Dry Weight (mg) ± SD% Increase over Control Extract
Untreated Control120.3 ± 8.5-
Control Extract121.1 ± 9.10%
TRIM Extract145.5 ± 10.3*20.1%

* Indicates statistically significant difference (p < 0.05)

Experiment 3: Confirming Photosynthetic Enhancement

Scientific Rationale: The increased biomass observed in Experiment 1 must be fueled by enhanced metabolic activity. Numerous studies report that TRIA boosts photosynthesis by increasing chlorophyll content and the efficiency of CO₂ assimilation[2][6][11]. This experiment aims to quantify these physiological changes using established methods.

Detailed Protocol:

  • Plant Treatment:

    • Prepare and treat plants with TRIA and control solutions as in Experiment 1.

  • Chlorophyll Content Analysis:

    • At a specified time point (e.g., 7 days post-treatment), collect fresh leaf samples from each group.

    • Extract chlorophyll using a solvent like 80% acetone or DMSO.

    • Measure the absorbance of the extract at 645 nm and 663 nm using a spectrophotometer.

    • Calculate the concentration of Chlorophyll a, Chlorophyll b, and Total Chlorophyll using Arnon's equations.

  • Gas Exchange Measurement:

    • Use a portable photosynthesis system (e.g., LI-COR LI-6800) to measure key gas exchange parameters on intact leaves of treated and control plants.

    • Measure the net photosynthetic rate (A), stomatal conductance (gs), and transpiration rate (E) under controlled light and CO₂ conditions[12].

Expected Results & Data Presentation:

Treatment GroupTotal Chlorophyll (mg/g FW) ± SDNet Photosynthetic Rate (µmol CO₂/m²/s) ± SD
Vehicle Control1.85 ± 0.1512.4 ± 1.1
10⁻⁷ M TRIA2.45 ± 0.2116.8 ± 1.5

* Indicates statistically significant difference (p < 0.05)

Experiment 4: Analyzing Molecular Underpinnings via Gene Expression

Scientific Rationale: To connect the physiological effects to a molecular mechanism, this experiment investigates TRIA's influence on gene expression. Specifically, we will test the hypothesis that TRIA upregulates genes involved in photosynthesis, such as the gene for the small subunit of RuBisCO (rbcS), the primary enzyme responsible for carbon fixation[1][3].

Detailed Protocol:

  • Plant Treatment and Sample Collection:

    • Treat plants as in Experiment 1. Given the rapidity of TRIA's action, collect leaf samples at early time points (e.g., 1, 3, 6, 12 hours post-treatment).

    • Immediately flash-freeze the samples in liquid nitrogen and store them at -80°C to preserve RNA integrity.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the leaf samples using a commercial kit or a standard protocol (e.g., Trizol method).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Design or obtain validated primers for your target gene (rbcS) and a stable reference gene (e.g., Actin or Ubiquitin) for your plant species.

    • Perform qRT-PCR using a SYBR Green-based assay.

    • Analyze the results using the ΔΔCt method to calculate the relative fold change in rbcS expression in TRIA-treated plants compared to the vehicle control.

Expected Results & Data Presentation:

Time Post-TreatmentRelative Fold Change in rbcS Expression (TRIA vs. Control) ± SD
1 hour1.5 ± 0.3
3 hours3.8 ± 0.6
6 hours5.2 ± 0.9
12 hours2.9 ± 0.5*

* Indicates statistically significant difference (p < 0.05)

Conclusion

This guide provides a comprehensive and logically structured framework for replicating the key experiments that define the mechanism of action of this compound. By systematically validating the primary growth response, confirming the second messenger hypothesis, quantifying the enhancement of photosynthesis, and analyzing the underlying changes in gene expression, researchers can generate a robust and coherent dataset. Adherence to these detailed, self-validating protocols will ensure high scientific integrity and contribute to a deeper understanding of this potent plant growth stimulant.

References

  • Title: this compound : A Promising Plant Growth Regulator - The Saahas India Source: The Saahas India URL: [Link]

  • Title: this compound and its effects in plants Source: A-Grade Hydroponics URL: [Link]

  • Title: this compound as a dynamic growth regulator for plants under diverse environmental conditions Source: PMC - NIH URL: [Link]

  • Title: Spurring Plant Growth with this compound Source: Emerald Harvest URL: [Link]

  • Title: this compound: A versatile plant growth regulator in overcoming abiotic stresses – A review Source: CABI Digital Library URL: [Link]

  • Title: this compound: Boost Crop Yields & Plant Growth with This Powerful Stimulant Source: Vernado URL: [Link]

  • Title: Interaction of this compound with other plant growth regulators on morphology and yield of field pea (Pisum sativum L.) Source: SciELO Colombia URL: [Link]

  • Title: (PDF) this compound: A potent plant growth regulator in agriculture Source: ResearchGate URL: [Link]

  • Title: Unravelling the Effect of this compound in Combating Drought Stress by Improving Growth, Productivity, and Physiological Performance in Strawberry Plants Source: MDPI URL: [Link]

  • Title: How To Use this compound On Plants Source: Zylem URL: [Link]

  • Title: this compound: a potent plant growth regulator in agriculture Source: Circadian Crop Sciences, LLC URL: [Link]

  • Title: The Breakdown - The Role Of this compound In Plant Nutrition. Source: Kaiju Nutrients URL: [Link]

  • Title: this compound experiment Source: Overgrow.com URL: [Link]

  • Title: 'TRIA' application to mitigate the adverse effects of drought and salinity stress under in vitro culture of date palm plants Source: Springer URL: [Link]

  • Title: Rapid elicitation of second messengers by nanomolar doses of this compound and octacosanol Source: PubMed URL: [Link]

Sources

Comparative analysis of synthetic versus natural sources of Triacontanol

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: Synthetic High-Purity Triacontanol vs. Natural Policosanol Matrices

Executive Summary: The Purity Paradox

In the realm of plant growth regulators (PGRs), 1-Triacontanol (TRIA) represents a unique case where the "natural is better" heuristic often fails due to specific molecular antagonism.[1] While natural extracts from beeswax or rice bran wax are cost-effective, they inherently contain homologous policosanols—specifically 1-Octacosanol (C28) —which has been identified as a competitive inhibitor of TRIA at equimolar concentrations.[1]

This guide provides a technical comparison for researchers, demonstrating that high-purity synthetic TRIA (>98%) is the superior standard for reproducible experimental data, whereas natural fractions require rigorous purification to eliminate antagonistic homologs.[1]

Chemical Profile & Production Routes

The source of TRIA dictates its impurity profile, which directly correlates to bio-efficacy.[1]

Table 1: Comparative Production Metrics
FeatureNatural Extraction Chemical Synthesis
Primary Source Beeswax, Rice Bran Wax, Sugarcane Wax.[1]Stearic acid, Thiophene, or 1,12-dodecanediol.[1]
Primary Impurities 1-Octacosanol (C28) , 1-Dothis compound (C32), Phthalate esters (plasticizers).[1]Solvent residues, catalyst traces (e.g., Raney Nickel), unreacted intermediates.[1]
Purity Typical 60–90% (Crude), >95% (Requires multi-step recrystallization).[1]>99% (Standard HPLC grade).
Cost Profile Low raw material cost; High purification cost.[1]High raw material cost; Lower purification complexity.[1]
Bio-Risk High: Presence of C28 homolog inhibits TRIA signaling.[1]Low: Impurities are generally biologically inert in this pathway.[1]
Natural Extraction Workflow
  • Saponification: Waxes are hydrolyzed using ethanolic NaOH to release fatty alcohols.[1]

  • Separation: Calcium chloride is often added to precipitate fatty acids as calcium salts, leaving alcohols in solution.[1]

  • Purification Challenge: Separating C30 (TRIA) from C28 (Octacosanol) and C32 (Dothis compound) is thermodynamically difficult due to identical solubility properties and boiling points (differing by <2°C).[1]

Synthetic Pathways
  • Succinic Anhydride Route: Involves chain elongation of lignoceric acid.[1]

  • Wittig Reaction: Coupling of C18 and C12 fragments.[1]

  • Advantage: These routes build the C30 chain specifically, avoiding the creation of C28/C32 homologs entirely.[1]

Mechanism of Action & The "Octacosanol Antagonism"[1]

Understanding why purity matters requires mapping the signaling pathway.[1] TRIA functions at nanomolar concentrations (nM) by eliciting a secondary messenger, L(+)-Adenosine .[1][2]

The Signaling Cascade
  • Absorption: TRIA is absorbed into the lipid bilayer of the cell membrane.[1]

  • Elicitation: It triggers the release of L(+)-Adenosine from the tonoplast.[1]

  • Ion Flux: L(+)-Adenosine alters membrane permeability, causing a rapid influx of Ca²⁺ and Mg²⁺.[1]

  • Gene Expression: This ion flux upregulates photosynthetic genes (e.g., rbcS for Rubisco) and nitrate reductase activity.[1]

The Antagonism

Research indicates that 1-Octacosanol (OCTA) competes for the same binding sites or metabolic precursors as TRIA but fails to elicit the L(+)-Adenosine burst effectively.[1] Consequently, natural wax extracts containing high ratios of OCTA:TRIA often show dampened or inconsistent bioactivity compared to synthetic TRIA.[1]

Diagram 1: TRIA Signaling & Octacosanol Inhibition

TRIA_Pathway TRIA 1-Triacontanol (C30) (Exogenous Application) Membrane Cell Membrane / Tonoplast TRIA->Membrane Absorption OCTA 1-Octacosanol (C28) (Natural Impurity) OCTA->Membrane Competitive Binding L_Adenosine L(+)-Adenosine (Secondary Messenger) OCTA->L_Adenosine Inhibits Formation Membrane->L_Adenosine Elicitation (TRIA induced) IonFlux Ca2+ / Mg2+ Influx (Rapid Response) L_Adenosine->IonFlux Triggers Metabolism Metabolic Cascade: 1. Increased Rubisco Activity 2. Nitrate Reductase Activation IonFlux->Metabolism Signal Transduction Growth Phenotype: Enhanced Photosynthesis & Yield Metabolism->Growth Result

Caption: The competitive inhibition of TRIA-mediated L(+)-Adenosine signaling by Octacosanol (C28).[1]

Analytical Protocol: Quantification & Purity Verification

To validate the source material, researchers must use Gas Chromatography-Mass Spectrometry (GC-MS).[1] HPLC is often insufficient due to the lack of chromophores in saturated fatty alcohols.[1]

Protocol: GC-MS Quantification of this compound

Objective: Quantify TRIA and detect C28/C32 homologs.

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS (Derivatizing agent).[1]

  • Internal Standard (IS): 5α-Cholestane or 1-Octacosane (non-interfering hydrocarbon).[1]

  • Solvent: Chloroform or Hexane (HPLC Grade).[1]

Step-by-Step Workflow:

  • Sample Preparation:

    • Weigh 10 mg of sample into a reaction vial.

    • Add 100 µL of Internal Standard solution (1 mg/mL).[1]

    • Dissolve in 1 mL Chloroform.

  • Derivatization (Critical):

    • TRIA has a high boiling point and polarity; it must be silylated.[1]

    • Add 200 µL BSTFA + 1% TMCS.[1]

    • Incubate at 70°C for 30 minutes . (Ensure moisture-free environment).[1]

    • Cool to room temperature.[1][3]

  • GC-MS Parameters:

    • Column: HP-5MS or DB-5 (30m x 0.25mm, 0.25µm film).[1]

    • Carrier Gas: Helium at 1.0 mL/min.[1]

    • Inlet: Splitless mode, 280°C.

    • Temp Program:

      • Start: 150°C (Hold 1 min).

      • Ramp: 10°C/min to 300°C.[1]

      • Hold: 300°C for 10 min.

    • MS Source: EI mode (70eV), Source Temp 230°C.

    • SIM Mode (Quant): Monitor ions m/z495 (M-15 for TMS-TRIA) and IS specific ions.

  • Data Analysis:

    • Calculate Peak Area Ratio (TRIA / IS).[1]

    • Check for peaks at retention times corresponding to C28-TMS and C32-TMS.

    • Rejection Criteria: If C28 peak area > 5% of TRIA peak area, the sample is unsuitable for sensitive bioassays.[1]

Bioassay Protocol: Validating Efficacy

A chemical analysis confirms purity, but a bioassay confirms biological activity.[1] The Rice Seedling Hydroponic Assay is the standard due to its high sensitivity to TRIA.[1]

Diagram 2: Experimental Bioassay Workflow

Bioassay_Workflow Seeds Rice Seeds (Oryza sativa) Sterilize Sterilization (1% NaOCl, 10 min) Seeds->Sterilize Germinate Germination (Dark, 25°C, 48h) Sterilize->Germinate Treatment Treatment Groups: 1. Control (Water) 2. Synth TRIA (1.0 µM) 3. Natural Extract (1.0 µM) Germinate->Treatment Growth Growth Chamber (14h Light / 10h Dark) (28°C / 22°C) Treatment->Growth Measure Measurements (Day 10): 1. Dry Weight 2. Chlorophyll Content 3. Root Length Growth->Measure

Caption: Standardized workflow for assessing this compound bioactivity on rice seedlings.

Key Protocol Nuance:

  • Solubility: TRIA is insoluble in water.[1] Dissolve 1 mg in 1 mL Tween-20 or Ethanol first, then dilute to volume with warm distilled water.[1]

  • Concentration: The effective range is extremely narrow (0.1 to 1.0 µM ).[1] Higher concentrations (e.g., >10 µM) often show reduced efficacy (Bell-shaped dose-response).[1]

References

  • Ries, S. K., & Wert, V. (1977).[1][2] Growth responses of rice seedlings to this compound in light and dark. Planta, 135(1), 77-82.[1] Link[1]

  • Ries, S. K., et al. (1990).[1] this compound elicits a second messenger in plants.[1][2][4] Plant Physiology, 92(4), 1144-1150.[1] Link

  • Naeem, M., et al. (2012).[1] this compound: A potent plant growth regulator in agriculture.[1][2][5][6][7] Journal of Plant Interactions, 7(2), 129-142.[1] Link[1]

  • Chen, X., et al. (2002).[1] Cloning and expression of a gene encoding a specific binding protein for the plant growth regulator this compound.[1] Proceedings of the National Academy of Sciences, 99(20), 13324-13329.[1] Link[1]

  • Perveen, S., et al. (2011).[1][8] this compound-mediated regulation of growth and physiological attributes of wheat (Triticum aestivum L.) under salt stress.[1] African Journal of Biotechnology, 10(75), 17163-17170.[1] Link

  • Eriksen, A. B., et al. (1981).[1][8] Comparative analyses of the effect of this compound on photosynthesis, photorespiration and growth of tomato (C3-plant) and maize (C4-plant).[1] Planta, 152(1), 44-49.[1] Link[1]

Sources

Technical Comparison Guide: Triacontanol-Mediated Nutrient Availability vs. Standard Biostimulants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Triacontanol Advantage

This compound (TRIA), a saturated primary alcohol (C30H61OH), functions distinctively from classical phytohormones (Auxins, Gibberellins). While Gibberellic Acid (GA3) primarily drives cell elongation and Seaweed Extracts provide a "cocktail" of micronutrients and hormones, TRIA acts as a metabolic activator .

Its primary value proposition in nutrient availability lies in membrane modulation . TRIA enhances the permeability of plasma membranes and upregulates the activity of key enzymes like Nitrate Reductase (NR) , directly increasing the rate at which plants assimilate applied nutrients. This guide objectively compares TRIA against GA3 and Seaweed Extracts, providing a validated protocol for assessing Nutrient Use Efficiency (NUE).

Mechanistic Insight: The Signal Transduction Pathway

To understand why TRIA improves nutrient uptake, we must look beyond simple passive diffusion. TRIA initiates a rapid signaling cascade.

  • Primary Action: TRIA alters the lipid bilayer structure of the cell membrane, increasing fluid mosaicism.

  • Secondary Messenger: This alteration triggers an influx of Calcium ions (

    
    ) and often involves the generation of L(+)-adenosine.
    
  • Enzymatic Activation: The

    
    /Calmodulin complex activates metabolic enzymes, most notably Nitrate Reductase (NR)  and H+-ATPases .
    
  • Result: Increased proton gradient across the membrane facilitates the active transport of

    
    , 
    
    
    
    , and
    
    
    .
Visualization: TRIA-Mediated Nutrient Uptake Pathway[1][2][3][4]

TRIA_Pathway TRIA Exogenous this compound (TRIA) Membrane Cell Membrane Fluidity Increase TRIA->Membrane Adsorption Ca_Influx Ca2+ Influx & L(+)-Adenosine Signal Membrane->Ca_Influx Signal Transduction Enzymes Activation of Nitrate Reductase (NR) & H+-ATPases Ca_Influx->Enzymes Calmodulin Binding Transport Active Transport Upregulation Enzymes->Transport Proton Gradient Uptake Enhanced Uptake: N, P, K, Mg, Ca Transport->Uptake Ion Flux

Figure 1: The signal transduction cascade initiated by this compound, leading to active nutrient transport.

Comparative Performance Analysis

The following table contrasts TRIA with its primary alternatives. Data is synthesized from comparative studies on Solanaceae (Tomato/Peppers) and Fabaceae (Legumes).

Table 1: Comparative Efficacy on Nutrient Dynamics[5]
FeatureThis compound (TRIA) Gibberellic Acid (GA3) Seaweed Extract (SWE)
Primary Mode of Action Membrane permeability & Enzyme (NR) activationCell elongation & division (Sink strength increase)Bio-stimulation via complex mix (Cytokinins + micronutrients)
Nitrogen (N) Uptake High (Directly upregulates Nitrate Reductase)Moderate (Driven by growth demand)Moderate (Source of organic N)
Phosphorus (P) Uptake High (Via metabolic activation)Low to ModerateModerate (Contains trace P)
Potassium (K) Uptake Very High (Linked to stomatal regulation)ModerateModerate (Contains K)
Optimal Concentration Ultra-low (0.1 – 1.0 mg/L)Moderate (10 – 100 mg/L)High (1:500 dilution typically)
Risk of Toxicity Low (Ineffective at high dose, rarely toxic)High (Can cause "spindly" growth/chlorosis)Low (Safe, but variable composition)
Best Use Case Increasing Nutrient Use Efficiency (NUE) Increasing Biomass/SizeGeneral stress tolerance

Key Insight: While GA3 increases biomass (diluting nutrient concentration), TRIA increases nutrient accumulation per unit biomass . This makes TRIA superior for bio-fortification and correcting nutrient deficiencies under stress.

Validated Experimental Protocol

Objective: Assess the interaction between TRIA and Nitrogen/Phosphorus uptake in a controlled environment.

Scope: This protocol uses a hydroponic system to eliminate soil variability, ensuring data reflects uptake efficiency rather than soil availability.

Phase 1: Experimental Setup (The "Self-Validating" System)
  • System: Deep Water Culture (DWC) or Hoagland Solution Hydroponics.

  • Test Subject: Solanum lycopersicum (Tomato) or Vigna radiata (Mung Bean) – 15 days post-germination.

  • Design: Randomized Block Design (RBD), 4 Replicates.

Treatments:

  • Control: 0.5x Hoagland Solution.

  • TRIA-Low: 0.5x Hoagland + 0.5 mg/L TRIA.

  • TRIA-Opt: 0.5x Hoagland + 1.0 mg/L TRIA.

  • Comparative Standard: 0.5x Hoagland + 10 mg/L GA3.

Phase 2: Application & Maintenance

Preparation of TRIA Stock: TRIA is hydrophobic. Dissolve 10 mg TRIA in 1 mL Polysorbate 20 (Tween 20) and 5 mL Ethanol. Heat gently (40°C) until clear. Dilute with warm distilled water to 1 L to make a 10 mg/L Stock.

Application:

  • Method: Foliar Spray (Run-off point) applied at Day 0, Day 7, and Day 14.

  • Time: Apply at dawn/dusk to prevent evaporation and photodegradation.

Phase 3: Data Acquisition & Analysis

Harvest: Day 21 (7 days after final spray).

Metrics:

  • Nitrate Reductase Activity (NRA): In vivo assay using fresh leaf tissue.

  • Elemental Analysis: Dry tissue digestion (

    
     + 
    
    
    
    ).
    • Nitrogen: Micro-Kjeldahl method.

    • Phosphorus: Spectrophotometry (Vanadomolybdate method).

    • Potassium: Flame Photometry.

Visualization: Experimental Workflow

Workflow cluster_0 Preparation cluster_1 Treatment Cycle cluster_2 Analysis Start Seedling Selection (15 Days Old) Spray1 Spray Day 0 (0.5 / 1.0 mg/L) Start->Spray1 Stock TRIA Stock (Tween 20 + Ethanol) Stock->Spray1 Spray2 Spray Day 7 Spray1->Spray2 Maintain pH 5.8 Spray3 Spray Day 14 Spray2->Spray3 Monitor EC Harvest Harvest Day 21 (Wash Roots) Spray3->Harvest Assay1 Enzyme Assay (Nitrate Reductase) Harvest->Assay1 Assay2 Dry Ashing (N, P, K Content) Harvest->Assay2

Figure 2: Step-by-step experimental workflow for validating TRIA efficacy.

Self-Validation Checkpoints (Trustworthiness)

To ensure the integrity of your data, you must incorporate these "Stop/Go" checks:

  • The Solubility Check: If your TRIA stock solution is cloudy or precipitates upon dilution, STOP . The TRIA has not dissolved or has recrystallized. It will not penetrate the cuticle. Re-heat and add more surfactant.

  • The pH Drift Check: In hydroponics, TRIA-treated plants often uptake anions (

    
    ) faster, causing solution pH to rise. If pH remains static in TRIA tanks vs. Control, the treatment is likely ineffective.
    
  • The Chlorosis Check: If GA3 treated plants show rapid elongation but pale leaves (Chlorosis), it confirms "growth dilution." If TRIA plants are dark green, it confirms "chlorophyll enhancement."

References

  • Naeem, M., et al. (2010).[1] "this compound: A Potent Plant Growth Regulator in Agriculture."[2][3][4][5][6][7] Journal of Plant Interactions.

  • Chen, X., et al. (2003).[8][9][10] "Effects of this compound on Photosynthesis and Chlorophyll Fluorescence in Rice." Photosynthetica.

  • Eriksen, A.B., et al. (1981).[9][10] "Comparative studies on the effect of this compound on photosynthesis and growth of tomato plants." Planta.

  • Islam, S., et al. (2024). "Protective Role of this compound Towards the Nutrients Uptake and Growth in Brassica rapa L. Under Cadmium Stress." MDPI Plants.

  • Perveen, S., et al. (2011).[9] "Modulation of activity of antioxidant enzymes and mineral nutrients by this compound in wheat." African Journal of Biotechnology.

Sources

Safety Operating Guide

Triacontanol Proper Disposal Procedures: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Safety Profile

Triacontanol (1-Triacontanol,


) is a saturated primary alcohol widely used as a plant growth regulator.[1][2] While the pure substance exhibits low acute toxicity, its disposal presents specific logistical challenges due to its physical properties—specifically its waxy nature and extreme hydrophobicity.[1]

Critical Operational Insight: The primary hazard in this compound disposal is rarely the compound itself, but rather the organic solvents (e.g., Ethanol, Chloroform, Acetone, Polysorbate 80) used to solubilize it.[1] Improper disposal of these solutions constitutes the majority of regulatory violations involving this compound.[1] Furthermore, pouring aqueous suspensions down laboratory sinks leads to immediate precipitation, causing severe plumbing blockages that require expensive remediation.[1]

Hazard Identification Summary
ParameterClassificationOperational Implication
CAS Number 593-50-0Verification ID for waste manifests.[1]
Physical State Solid (Waxy Flakes/Powder)Inhalation of dust is a mechanical irritant.[1]
Solubility

(Water)
NEVER dispose of via sink/drain.[1]
Flash Point

(Solid)
Low flammability as a solid; high if dissolved in organic solvents.[1][2]
RCRA Status Not Listed (P or U)Regulated based on characteristics (Ignitability) if in solution.[1]

Pre-Disposal Assessment Workflow

Before initiating disposal, you must characterize the waste stream.[1] The disposal route is strictly dictated by the physical state and the solvent vehicle.[1]

Waste Stream Decision Tree

The following logic flow ensures compliance with EPA (RCRA) and local hazardous waste regulations.

Triacontanol_Disposal cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream (Solutions) start Start: Identify Waste State decision_state Is the waste Solid or Liquid? start->decision_state solid_node Pure this compound (Expired/Spilled) decision_state->solid_node Solid liquid_node This compound Solution decision_state->liquid_node Liquid bin_solid Solid Chemical Waste Bin (Label: Non-RCRA Organic Solid) solid_node->bin_solid contam_solid Contaminated Debris (Gloves/Wipes) contam_solid->bin_solid check_solvent Identify Solvent liquid_node->check_solvent halogen Halogenated Solvent (e.g., Chloroform, DCM) check_solvent->halogen Contains Halogens non_halogen Non-Halogenated/Ignitable (e.g., Ethanol, Acetone) check_solvent->non_halogen No Halogens waste_halo Halogenated Waste Stream (Code: F002/D022) halogen->waste_halo waste_ignit Flammable Waste Stream (Code: D001) non_halogen->waste_ignit

Figure 1: Decision logic for segregating this compound waste streams based on solvent composition.[1]

Detailed Disposal Protocols

Protocol A: Solid this compound (Pure Substance)

Applicability: Expired reagents, excess powder, or spill cleanup residues.[1]

  • Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar or the original container if intact.[1]

  • Labeling:

    • Label as "Non-Regulated Chemical Waste" (unless local laws dictate otherwise).[1]

    • Chemical Name: "1-Triacontanol".[1][2][3][4][5][6]

    • Hazard Checkbox: Mark "Irritant" (due to potential dust inhalation).[1]

  • Disposal Method:

    • Do not dispose of in regular trash.[1] While low toxicity, it is a chemical reagent.[1]

    • Submit for High-Temperature Incineration through your facility's EHS (Environmental Health & Safety) hazardous waste contractor.[1]

    • Reasoning: Incineration ensures complete oxidation to

      
       and water, preventing environmental accumulation of long-chain fatty alcohols which can alter oxygen levels in aquatic sediments [1].[1]
      
Protocol B: Liquid Solutions (The High-Risk Scenario)

Applicability: Stock solutions dissolved in Ethanol, Acetone, Chloroform, or Tween-20.[1]

Warning: The waste classification is determined by the solvent , not the this compound.[1]

Solvent UsedWaste ClassificationEPA Waste Code (USA)Segregation Rule
Ethanol / Methanol Ignitable Hazardous WasteD001 Keep separate from oxidizers.[1]
Acetone Ignitable Hazardous WasteD001 / F003 Keep separate from acids.[1]
Chloroform / DCM Toxic / Halogenated WasteD022 / F002 MUST be separated from non-halogenated solvents.[1]
Polysorbate (Tween) Non-RCRA / General ChemicalN/ACan often be bulked with non-haz liquids, but check local EHS.[1]

Step-by-Step Liquid Disposal:

  • Segregation: Determine if your solvent is halogenated (contains Chlorine/Fluorine/Bromine).[1]

    • Why? Mixing halogenated and non-halogenated solvents drastically increases disposal costs and can cause dangerous reactions during incineration.[1]

  • Collection: Pour into the appropriate satellite accumulation container (e.g., "Flammable Waste" or "Halogenated Waste").[1]

  • Precipitation Check: If the solution is old, this compound may precipitate as a white solid.[1] This is acceptable for the waste container; do not attempt to filter it out.[1] The entire slurry is treated as hazardous waste.[1]

Protocol C: Empty Containers

Applicability: Bottles that held this compound.[1]

  • Triple Rinse: Rinse the container three times with a small volume of a compatible solvent (e.g., Ethanol).[1]

  • Rinsate Disposal: Pour the rinsate into the Liquid Waste container (Protocol B).

  • Defacing: Cross out the original label.

  • Final Disposal: If triple-rinsed and dry, the container can usually be recycled or discarded in regular trash (consult 40 CFR 261.7 for "RCRA Empty" compliance) [3].[1]

Spill Management & Emergency Response

In the event of a spill, rapid containment prevents the waxy substance from being tracked throughout the lab.[1]

Spill_Response cluster_powder Powder Spill cluster_liquid Liquid Spill spill Spill Detected assess Assess State: Powder or Liquid? spill->assess ppe_dust PPE: N95 Mask + Gloves + Goggles assess->ppe_dust Powder ppe_chem PPE: Nitrile Gloves + Respirator (if volatile) assess->ppe_chem Liquid action_sweep Sweep gently (Avoid Dust Cloud) ppe_dust->action_sweep clean_surf Wipe surface with Ethanol-dampened cloth action_sweep->clean_surf dispose Label as Hazardous Waste & Contact EHS clean_surf->dispose action_absorb Apply Inert Absorbent (Vermiculite/Sand) ppe_chem->action_absorb collect Scoop into Sealed Bag action_absorb->collect collect->dispose

Figure 2: Emergency response workflow for solid and liquid this compound spills.[1]

Key Cleanup Nuance: this compound is waxy and difficult to clean with water alone.[1] After sweeping up powder or absorbing liquid, use a paper towel dampened with 70% Ethanol or Isopropanol to wipe the surface.[1] This solubilizes the remaining waxy residue, which can then be wiped clean.[1]

Regulatory Compliance & References

Adherence to these protocols ensures compliance with the Resource Conservation and Recovery Act (RCRA) and minimizes environmental liability.

References
  • PubChem. (n.d.).[1] 1-Triacontanol Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Container Residues (40 CFR 261.7).[1] Retrieved October 26, 2023, from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.